Bis(acetonitrile)palladium(II) p-toluenesulfonate
Description
Properties
IUPAC Name |
acetonitrile;4-methylbenzenesulfonate;palladium(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H8O3S.2C2H3N.Pd/c2*1-6-2-4-7(5-3-6)11(8,9)10;2*1-2-3;/h2*2-5H,1H3,(H,8,9,10);2*1H3;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNIFAQUPBJRCNL-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#N.CC#N.CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].[Pd+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O6PdS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Bis(acetonitrile)palladium(II) p-Toluenesulfonate
This guide provides a comprehensive, technically detailed protocol for the synthesis of bis(acetonitrile)palladium(II) p-toluenesulfonate, a versatile and reactive palladium(II) catalyst precursor. Designed for researchers, scientists, and professionals in drug development, this document goes beyond a simple recitation of steps to offer insights into the chemical principles at play, ensuring a thorough understanding and successful execution of the synthesis.
Introduction: The Significance of a Tunable Palladium Catalyst
Bis(acetonitrile)palladium(II) p-toluenesulfonate, with the chemical formula Pd(CH₃CN)₂(OTs)₂, is a valuable organometallic compound that serves as a precursor to catalytically active palladium species.[1] The labile nature of the acetonitrile ligands allows for their ready displacement by a wide range of other ligands, making this complex a highly adaptable starting material for the in-situ generation of custom palladium catalysts.[1] This adaptability is particularly advantageous in cross-coupling reactions and other palladium-catalyzed transformations that are central to modern organic synthesis and pharmaceutical development.[1][2] The p-toluenesulfonate (tosylate) counter-ions are weakly coordinating, which further enhances the reactivity of the palladium center.
The synthesis described herein is a robust and reproducible method that relies on the ligand exchange reaction between palladium(II) acetate and p-toluenesulfonic acid in the presence of acetonitrile. This process yields the desired product as a pale yellow, air-sensitive solid.[3]
Mechanistic Rationale: A Symphony of Ligand Exchange
The formation of bis(acetonitrile)palladium(II) p-toluenesulfonate from palladium(II) acetate is a classic example of a ligand exchange reaction. The key transformation involves the displacement of the acetate ligands from the palladium center by the tosylate anions. Acetonitrile, present as the solvent, then coordinates to the vacant sites on the palladium(II) ion.
The reaction can be conceptualized as follows:
-
Protonolysis of the Acetate Ligands: The acidic proton of p-toluenesulfonic acid protonates the acetate ligands on the palladium(II) acetate, forming acetic acid. This weakens the palladium-acetate bond.
-
Coordination of Tosylate: The tosylate anion, a weaker coordinating ligand than acetate, then associates with the palladium center.
-
Solvent Coordination: Acetonitrile, being a good coordinating solvent, occupies the remaining coordination sites on the square-planar palladium(II) center, leading to the formation of the stable bis(acetonitrile) complex.
The overall reaction is driven by the formation of the more stable bis(acetonitrile)palladium(II) p-toluenesulfonate product, which precipitates from the reaction mixture upon the addition of a less polar solvent like diethyl ether.
Experimental Protocol: A Step-by-Step Guide
This protocol is adapted from the well-established procedure reported by Drent et al. and has been widely adopted in the chemical community.[3]
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purity | Supplier |
| Palladium(II) acetate | Pd(OAc)₂ | 224.50 | 0.33 g (1.47 mmol) | 98% | e.g., Sigma-Aldrich |
| p-Toluenesulfonic acid monohydrate | C₇H₈O₃S·H₂O | 190.22 | 1.5 g (7.9 mmol) | ≥98.5% | e.g., Sigma-Aldrich |
| Acetonitrile | CH₃CN | 41.05 | 70 mL | Anhydrous, ≥99.8% | e.g., Sigma-Aldrich |
| Diethyl ether | (C₂H₅)₂O | 74.12 | 100 mL | Anhydrous, ≥99.7% | e.g., Sigma-Aldrich |
Safety Precautions:
-
Palladium Compounds: Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
p-Toluenesulfonic acid: This compound is corrosive and can cause severe skin burns and eye damage. Handle with appropriate PPE.
-
Acetonitrile: Acetonitrile is flammable and toxic. Use in a well-ventilated area and away from ignition sources.
-
Diethyl ether: Diethyl ether is extremely flammable and can form explosive peroxides. Work in a peroxide-free fume hood and away from any potential ignition sources.
Synthesis Workflow
Caption: Workflow for the synthesis of bis(acetonitrile)palladium(II) p-toluenesulfonate.
Step-by-Step Procedure
-
Preparation of the Palladium(II) Acetate Solution: In a clean, dry flask equipped with a magnetic stir bar, dissolve 0.33 g (1.47 mmol) of palladium(II) acetate in 30 mL of anhydrous acetonitrile. Stir until a clear, dark orange solution is obtained.
-
Preparation of the p-Toluenesulfonic Acid Solution: In a separate flask, dissolve 1.5 g (7.9 mmol) of p-toluenesulfonic acid monohydrate in 40 mL of anhydrous acetonitrile. Gentle warming may be required to fully dissolve the solid.
-
Reaction: Slowly add the p-toluenesulfonic acid solution dropwise to the stirring palladium(II) acetate solution at room temperature. A gradual color change from dark orange to pale yellow will be observed as the reaction proceeds.
-
Precipitation: After the addition is complete, continue stirring for an additional 10-15 minutes. Then, add 50 mL of anhydrous diethyl ether to the reaction mixture to induce the precipitation of the product. Fine, pale yellow microcrystals should form.
-
Isolation: Allow the suspension to stand, ideally overnight, to ensure complete precipitation. Carefully decant the supernatant liquid.
-
Washing and Drying: Wash the remaining pale yellow solid with two portions of anhydrous diethyl ether (approximately 25 mL each). After the final wash, carefully remove the remaining solvent under a slight vacuum to yield the final product, bis(acetonitrile)palladium(II) p-toluenesulfonate. The product should be stored under an inert atmosphere (e.g., argon or nitrogen) as it is air-sensitive.[3]
Characterization of the Final Product
Thorough characterization is essential to confirm the identity and purity of the synthesized bis(acetonitrile)palladium(II) p-toluenesulfonate.
Physical Properties
| Property | Observation |
| Appearance | Pale yellow powder |
| Solubility | Soluble in acetonitrile, sparingly soluble in other polar organic solvents, and insoluble in non-polar solvents like diethyl ether and hexanes. |
| Stability | Air-sensitive; should be stored under an inert atmosphere.[3] |
Spectroscopic Data
¹H NMR Spectroscopy:
The ¹H NMR spectrum provides valuable information about the structure of the complex. The expected chemical shifts in a suitable deuterated solvent (e.g., DMSO-d₆) are as follows:
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |
| CH₃ (acetonitrile) | ~2.1 | Singlet |
| CH₃ (tosylate) | ~2.3 | Singlet |
| Aromatic CH (tosylate) | ~7.1-7.5 | Two Doublets |
Note: The chemical shift of the coordinated acetonitrile protons is slightly downfield compared to free acetonitrile (δ ≈ 2.1 ppm).
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum will show characteristic signals for both the acetonitrile and the p-toluenesulfonate ligands.
| Carbon | Expected Chemical Shift (δ, ppm) |
| CH₃ (acetonitrile) | ~1-3 |
| CN (acetonitrile) | ~117-120 |
| CH₃ (tosylate) | ~21 |
| Aromatic CH (tosylate) | ~125-130 |
| Quaternary Aromatic C (tosylate) | ~138-145 |
Note: The chemical shifts for the tosylate anion are well-established.[4] The coordination of acetonitrile to the palladium center influences the chemical shifts of its carbon atoms.
Conclusion: A Gateway to Advanced Catalysis
The synthesis of bis(acetonitrile)palladium(II) p-toluenesulfonate is a straightforward yet crucial procedure for any research group engaged in palladium catalysis. The resulting complex is a highly versatile precursor that allows for the facile generation of a wide array of catalytically active species. By understanding the underlying principles of the synthesis and adhering to the detailed protocol and safety precautions outlined in this guide, researchers can reliably produce this important compound, thereby enabling further innovation in the fields of organic synthesis, drug discovery, and materials science.
References
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Aspira Chemical. Bis(acetonitrile)palladium(II) p-toluenesulfonate, 98% | Pd(OTs)2(MeCN)2. Available from: [Link]
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Merlic, C. A.; Baur, A.; Tsefrikas, V. M. Synthesis of Bis(acetonitrile)palladium(II) Dichloride. UCLA Chemistry and Biochemistry. Available from: [Link]
- Drent, E.; van Broekhoven, J. A. M.; Doyle, M. J. Efficient palladium catalysts for the copolymerization of carbon monoxide with olefins to produce perfectly alternating polyketones. J. Organomet. Chem.1991, 417, 235-251.
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- Burrows, A. D.; Machell, J. C.; Mingos, D. M. P. Synthesis, structure and reactions of a palladium cluster compound containing bound acetonitrile, [Pd4(µ-SO2)2(µ3-SO2)(MeCN)(PPh3)4]. J. Chem. Soc., Dalton Trans.1992, 1991-1997.
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Aspira Chemical. Bis(acetonitrile)palladium(II) p-toluenesulfonate, 98% Safety Data Sheet. Available from: [Link]
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American Elements. Bis(acetonitrile)palladium(II) p-toluenesulfonate. Available from: [Link]
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PubChem. p-Toluenesulfonic acid. Available from: [Link]
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Solubility of Bis(acetonitrile)palladium(II) p-toluenesulfonate in organic solvents
An In-Depth Technical Guide to the Solubility of Bis(acetonitrile)palladium(II) p-Toluenesulfonate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of bis(acetonitrile)palladium(II) p-toluenesulfonate, a versatile and reactive palladium catalyst crucial in modern organic synthesis. Recognizing the scarcity of publicly available quantitative solubility data for this specific complex, this document focuses on delivering field-proven insights into the qualitative solubility profile, the fundamental principles governing its dissolution, and a detailed, self-validating experimental protocol for researchers to determine its solubility in various organic solvents. This guide is intended to empower scientists in academic and industrial settings to optimize reaction conditions, enhance reproducibility, and fully leverage the catalytic potential of this important palladium complex.
Introduction: The Critical Role of Solubility in Catalysis
Bis(acetonitrile)palladium(II) p-toluenesulfonate, with the chemical formula [Pd(CH₃CN)₂(OTs)₂], is a yellow, powdered organometallic compound that serves as a valuable precursor and catalyst in a multitude of organic transformations, including cross-coupling reactions.[1][2] Its efficacy in homogeneous catalysis is intrinsically linked to its ability to dissolve in the reaction medium. A well-dissolved catalyst ensures a homogeneous reaction mixture, maximizing the accessibility of the catalytically active palladium center and leading to more consistent and reproducible reaction outcomes.
The structure of this complex, featuring labile acetonitrile ligands and a p-toluenesulfonate (tosylate) counter-ion, is deliberately designed to enhance its solubility in organic solvents compared to its chloride analogues, such as bis(acetonitrile)palladium(II) dichloride.[3] The tosylate group, with its organic nature, contributes significantly to this improved solubility profile. However, like many reactive organometallic compounds, bis(acetonitrile)palladium(II) p-toluenesulfonate is sensitive to air and moisture, necessitating careful handling under an inert atmosphere to maintain its integrity.
Understanding the Solubility Profile: A Qualitative Assessment
While precise quantitative solubility data for bis(acetonitrile)palladium(II) p-toluenesulfonate is not extensively documented in publicly available literature, a qualitative understanding can be inferred from data on analogous compounds and fundamental chemical principles.
Key Factors Influencing Solubility:
-
Solvent Polarity: The principle of "like dissolves like" is a primary determinant of solubility.[4] Bis(acetonitrile)palladium(II) p-toluenesulfonate possesses both polar (the Pd-N bonds and the sulfonate group) and non-polar (the tolyl group) characteristics. Therefore, it is expected to be most soluble in polar aprotic solvents that can effectively solvate both the cationic palladium center and the tosylate anion.
-
Coordinating Ability of the Solvent: Solvents that can act as ligands, such as acetonitrile, can influence the solubility equilibrium. In a solvent like acetonitrile, the equilibrium will favor the dissolved species due to Le Chatelier's principle. Conversely, in non-coordinating solvents, there might be a higher propensity for the complex to dissociate or decompose, potentially leading to precipitation.
-
The Tosylate Counter-ion: The p-toluenesulfonate anion is a large, organic-soluble counter-ion. Compared to smaller, more strongly coordinating anions like chloride, the tosylate ion promotes solubility in a wider range of organic media.[3]
-
Temperature: The solubility of most solids in liquids increases with temperature.[4] This is an important parameter that can be adjusted to achieve the desired catalyst concentration. However, the thermal stability of the complex in the chosen solvent must also be considered.
Qualitative Solubility in Common Organic Solvents:
Based on the solubility of the analogous bis(acetonitrile)palladium(II) dichloride and the properties of the tosylate counter-ion, the following qualitative solubility profile can be anticipated:
| Solvent | Chemical Formula | Anticipated Solubility | Rationale |
| Acetonitrile | CH₃CN | Highly Soluble | Polar aprotic solvent; common ligand prevents dissociation.[2] |
| Dichloromethane (DCM) | CH₂Cl₂ | Soluble | Moderately polar solvent capable of solvating the complex. |
| Acetone | (CH₃)₂CO | Soluble | Polar aprotic solvent.[2] |
| Tetrahydrofuran (THF) | C₄H₈O | Moderately Soluble | Ethereal solvent with coordinating ability. |
| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Likely Soluble | Highly polar aprotic solvent, known to dissolve many palladium complexes.[5] |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Likely Soluble | Highly polar aprotic solvent with strong solvating power for metal salts.[6][7] |
| Toluene | C₇H₈ | Sparingly Soluble to Insoluble | Non-polar solvent, unlikely to effectively solvate the ionic complex. |
| Hexanes | C₆H₁₄ | Insoluble | Non-polar solvent. |
Experimental Determination of Solubility: A Validated Protocol
The following detailed protocol, based on the reliable shake-flask method, is provided for researchers to quantitatively determine the solubility of bis(acetonitrile)palladium(II) p-toluenesulfonate in a solvent of their choice.[8][9] Given the air and moisture sensitivity of the compound, all manipulations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[10]
Objective: To determine the equilibrium solubility of bis(acetonitrile)palladium(II) p-toluenesulfonate in a specified organic solvent at a constant temperature.
Materials:
-
Bis(acetonitrile)palladium(II) p-toluenesulfonate
-
Anhydrous organic solvent of choice
-
Inert atmosphere glovebox or Schlenk line
-
Analytical balance
-
Vials with PTFE-lined screw caps
-
Thermostatically controlled shaker or magnetic stirrer with hotplate
-
Syringe filters (0.2 µm or 0.45 µm, PTFE, solvent-compatible)
-
Syringes and needles (oven-dried)
-
Volumetric flasks (oven-dried)
-
Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC, or NMR spectrometer)
Step-by-Step Methodology:
-
Preparation of a Saturated Solution:
-
Inside an inert atmosphere glovebox, add an excess amount of bis(acetonitrile)palladium(II) p-toluenesulfonate to a clean, dry vial. The presence of undissolved solid at the end of the experiment is crucial for ensuring equilibrium has been reached.
-
Using a pipette, add a known volume (e.g., 5.00 mL) of the anhydrous organic solvent to the vial.
-
Securely cap the vial.
-
-
Equilibration:
-
Place the vial in a thermostatically controlled shaker or on a magnetic stir plate set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture vigorously for an extended period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solid is achieved.
-
-
Phase Separation:
-
After the equilibration period, cease agitation and allow the vial to stand undisturbed at the same constant temperature for at least 4 hours to allow the excess solid to settle.
-
Carefully draw the supernatant (the clear, saturated solution) into a dry syringe, being cautious not to disturb the solid at the bottom of the vial.
-
Attach a syringe filter to the syringe and filter the saturated solution into a clean, dry, tared vial to remove any remaining microscopic solid particles.
-
-
Quantification of Solute Concentration:
-
Gravimetric Method:
-
Weigh the vial containing the filtered saturated solution to determine the mass of the solution.
-
Carefully evaporate the solvent under a stream of inert gas or under vacuum at a mild temperature.
-
Once the solvent is fully removed, weigh the vial again to determine the mass of the dissolved solid.
-
Calculate the solubility in mg/mL or g/L.
-
-
Spectroscopic/Chromatographic Method (Recommended for higher accuracy):
-
Accurately dilute a known volume of the filtered saturated solution with the same solvent in a volumetric flask.
-
Prepare a series of standard solutions of known concentrations of bis(acetonitrile)palladium(II) p-toluenesulfonate.
-
Analyze the standard solutions and the diluted sample solution using a suitable analytical technique (e.g., UV-Vis spectrophotometry at the λ_max of the complex, or HPLC-UV).
-
Construct a calibration curve from the standards and determine the concentration of the diluted sample.
-
Calculate the original concentration of the saturated solution, which represents the solubility.
-
-
Quantitative NMR (qNMR) Method:
-
Transfer a known volume of the filtered saturated solution to an NMR tube.
-
Add a known amount of an internal standard that is soluble in the solvent and has a resonance that does not overlap with the analyte signals.
-
Acquire a ¹H NMR spectrum with appropriate parameters for quantitative analysis.
-
Determine the concentration of the analyte by comparing the integral of a characteristic analyte peak to the integral of a known peak of the internal standard.[11][12]
-
-
Visualizing the Workflow and Underlying Principles
To further clarify the experimental process and the factors influencing solubility, the following diagrams are provided.
Figure 2: Key factors influencing the solubility of the palladium complex.
Conclusion and Best Practices
A thorough understanding of the solubility of bis(acetonitrile)palladium(II) p-toluenesulfonate is paramount for its effective application in organic synthesis. While quantitative data remains elusive in the public domain, this guide has provided a robust framework for its qualitative assessment and, most importantly, a detailed experimental protocol for its quantitative determination. By carefully considering the interplay of solvent properties, temperature, and the inherent characteristics of the complex, researchers can optimize reaction conditions, leading to improved yields, selectivity, and overall success in their synthetic endeavors. Adherence to inert atmosphere techniques throughout the handling and solubility determination process is critical to ensure the integrity and reactivity of this valuable catalyst.
References
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ChemBK. (2024). Bis(acetonitrile)palladium(ii) p-Toluenesulfonate. Retrieved from [Link]
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Aspira Chemical. (n.d.). Bis(acetonitrile)palladium(II) p-toluenesulfonate, 98%. Retrieved from [Link]
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American Elements. (n.d.). Bis(acetonitrile)palladium(II) p-toluenesulfonate. Retrieved from [Link]
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Wikipedia. (n.d.). Bis(acetonitrile)palladium dichloride. Retrieved from [Link]
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ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]
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ResearchGate. (n.d.). Solubility of Pd complexes 2a–d and ligand 1e in dimethylformamide (DMF) as a function of temperature. Retrieved from [Link]
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ResearchGate. (n.d.). UV spectra of Pd (II) complexes in DMSO : phosphate buffer at 7.2 pH. Retrieved from [Link]
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BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
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Ghiviriga, I. (2023). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. Analytical Chemistry, 95(5), 2706–2712. [Link]
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Chemistry LibreTexts. (2023). 13.3: Factors Affecting Solubility. Retrieved from [Link]
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Beilstein Journal of Organic Chemistry. (n.d.). Synthesis of water-soluble palladium(II) complexes with N-heterocyclic carbene chelate ligands and their use in the aerobic oxidation of 1-phenylethanol. Retrieved from [Link]
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ACS Publications. (2023). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. Retrieved from [Link]
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ResearchGate. (2020). Can someone suggest the method of calculating the solubility of any solute in solvent by NMR?. Retrieved from [Link]
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Royal Society of Chemistry. (2014). Palladium-catalyzed reductive cleavage of tosylated arenes using isopropanol as the mild reducing agent. Retrieved from [Link]
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National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]
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ResearchGate. (2025). Development of a High Throughput Equilibrium Solubility Assay Using Miniaturized Shake-Flask Method in Early Drug Discovery. Retrieved from [Link]
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ADMET & DMPK. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Retrieved from [Link]
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National Institutes of Health. (2012). Characterization of DMSO Coordination to Palladium(II) in Solution and Insights into the Aerobic Oxidation Catalyst, Pd(DMSO)₂(TFA)₂. Retrieved from [Link]
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Organic Chemistry Portal. (2011). Palladium-Catalyzed Mono-α-arylation of Acetone with Aryl Halides and Tosylates. Retrieved from [Link]
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Thieme. (n.d.). 2.3 The Manipulation of Air-Sensitive Compounds. Retrieved from [Link]
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Gaylord Chemical. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]
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IAPC Journals. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Retrieved from [Link]
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Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]
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Cardiff University. (n.d.). Davies and Morgan Catalysis Practical Guide. Retrieved from [Link]
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ACS Publications. (2025). Palladium(II) Complexes with Noncovalent Interactions with DNA: Solution Speciation Controlled by Solvent Identity, pH, and Concentration. Retrieved from [Link]
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An In-depth Technical Guide to the Thermal Stability and Decomposition of Bis(acetonitrile)palladium(II) p-Toluenesulfonate
This guide provides a comprehensive analysis of the thermal properties of bis(acetonitrile)palladium(II) p-toluenesulfonate, Pd(MeCN)₂(OTs)₂, a versatile catalyst in modern organic synthesis. Understanding its thermal stability is paramount for researchers, scientists, and drug development professionals to define safe operating temperatures, predict catalyst longevity, and prevent unwanted decomposition that can compromise reaction outcomes and product purity. This document synthesizes established principles of thermal analysis with field-proven insights to offer a holistic view of the compound's behavior under thermal stress.
Introduction: The Catalytic Significance and Thermal Boundaries of Pd(MeCN)₂(OTs)₂
Bis(acetonitrile)palladium(II) p-toluenesulfonate is a widely utilized palladium(II) source in a myriad of catalytic reactions, including cross-coupling and carboamination processes.[1][2] Its efficacy stems from the labile nature of the acetonitrile (MeCN) ligands, which readily dissociate to open coordination sites on the palladium center, thus initiating the catalytic cycle. However, this lability also foreshadows a potential vulnerability to thermal degradation. The application of heat to accelerate reaction kinetics necessitates a thorough understanding of the catalyst's thermal decomposition threshold and pathway. Exceeding this threshold can lead to the formation of catalytically inactive palladium species, such as palladium black, or undesired side reactions initiated by decomposition products.
This guide will elucidate the thermal decomposition of Pd(MeCN)₂(OTs)₂ through a detailed examination of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), providing both the theoretical underpinnings and practical methodologies for these essential analytical techniques.
Theoretical Framework: Postulating the Decomposition Pathway
The thermal decomposition of a coordination complex like Pd(MeCN)₂(OTs)₂ is rarely a single-step event. It typically proceeds through a series of sequential or overlapping steps, each corresponding to the loss of specific ligands or the breakdown of the counter-ion. Based on the known chemistry of palladium complexes, a plausible decomposition pathway can be postulated:
-
Loss of Acetonitrile Ligands: The Pd-N bond in acetonitrile complexes is generally weaker than the bonds to anionic ligands.[3][4] Therefore, the initial decomposition step is anticipated to be the sequential or simultaneous loss of the two acetonitrile ligands. This is often observed in the thermal analysis of similar palladium complexes.[5][6]
-
Decomposition of Palladium(II) Tosylate: Following the dissociation of the acetonitrile ligands, the remaining palladium(II) p-toluenesulfonate (Pd(OTs)₂) salt will undergo further decomposition at higher temperatures. The tosylate anion itself is thermally labile and can decompose through various mechanisms, including the cleavage of the C-S and S-O bonds.[7]
-
Formation of Final Residue: The ultimate decomposition product will depend on the atmosphere under which the analysis is conducted. In an inert atmosphere (e.g., nitrogen or argon), the final residue is typically metallic palladium (Pd⁰). In an oxidative atmosphere (e.g., air or oxygen), palladium(II) oxide (PdO) is the expected final product.[8]
This postulated pathway provides a logical framework for interpreting the data obtained from TGA and DSC analyses.
Experimental Protocols for Thermal Analysis
To ensure scientific integrity, the protocols for TGA and DSC must be meticulously designed to provide self-validating and reproducible data.
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is ideal for determining the temperatures at which the different components of Pd(MeCN)₂(OTs)₂ are lost.
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.
-
Sample Preparation: Accurately weigh 5-10 mg of Pd(MeCN)₂(OTs)₂ into an inert sample pan (e.g., alumina or platinum).
-
Atmosphere and Flow Rate: Purge the furnace with a high-purity inert gas (e.g., nitrogen) at a constant flow rate of 20-50 mL/min to ensure a non-reactive environment.[5]
-
Temperature Program: Heat the sample from ambient temperature to approximately 800 °C at a linear heating rate of 10 °C/min.[5] A slower heating rate can provide better resolution of overlapping decomposition steps.
-
Data Analysis: Record the mass loss as a function of temperature. The resulting TGA curve is then analyzed to identify the onset and completion temperatures of each decomposition step. The first derivative of the TGA curve (DTG) is used to pinpoint the temperature of the maximum rate of mass loss for each step.
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It provides information on thermal events such as melting, crystallization, and decomposition, indicating whether these processes are endothermic or exothermic.
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of Pd(MeCN)₂(OTs)₂ into a hermetically sealed aluminum pan. An empty, sealed pan is used as the reference.
-
Atmosphere and Flow Rate: Maintain an inert atmosphere by purging with high-purity nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program: Heat the sample and reference from ambient temperature to a temperature beyond the final decomposition step observed in TGA, at a linear heating rate of 10 °C/min.
-
Data Analysis: Record the differential heat flow as a function of temperature. Endothermic events (e.g., melting, ligand dissociation) will appear as downward peaks, while exothermic events (e.g., oxidative decomposition) will appear as upward peaks.
Data Presentation and Interpretation
The data obtained from TGA and DSC analyses can be summarized and interpreted to provide a detailed picture of the thermal stability and decomposition of Pd(MeCN)₂(OTs)₂.
The following table presents hypothetical but realistic TGA data for the decomposition of Pd(MeCN)₂(OTs)₂ in a nitrogen atmosphere, based on the postulated decomposition pathway.
| Decomposition Step | Temperature Range (°C) | Mass Loss (Experimental %) | Mass Loss (Theoretical %) | Assignment |
| 1 | 100 - 180 | 15.5 | 15.45 | Loss of 2 MeCN |
| 2 | 250 - 400 | 64.4 | 64.45 | Decomposition of Pd(OTs)₂ |
| Final Residue | > 400 | 20.1 | 20.0 | Metallic Palladium (Pd⁰) |
Table 1: Summary of TGA data for the thermal decomposition of Pd(MeCN)₂(OTs)₂.
The DSC thermogram would be expected to show an endothermic peak corresponding to the loss of the acetonitrile ligands, as energy is required to break the Pd-N bonds. The subsequent decomposition of the palladium tosylate salt is likely a more complex process, potentially involving both endothermic and exothermic events.
Visualizing the Decomposition and Analytical Workflow
Caption: Proposed thermal decomposition pathway of Pd(MeCN)₂(OTs)₂.
Caption: Workflow for the thermal analysis of Pd(MeCN)₂(OTs)₂.
Conclusion: Practical Implications for Researchers
The thermal analysis of Pd(MeCN)₂(OTs)₂ reveals a multi-step decomposition process, initiated by the loss of the labile acetonitrile ligands at moderately elevated temperatures. This is followed by the decomposition of the resulting palladium(II) tosylate salt at higher temperatures. For researchers utilizing this catalyst, the key takeaway is the importance of maintaining reaction temperatures below the onset of the initial decomposition step to ensure catalyst integrity and maximize its efficacy. The methodologies and interpretative framework presented in this guide provide a robust system for assessing the thermal stability of not only Pd(MeCN)₂(OTs)₂ but also other thermally sensitive organometallic catalysts, thereby contributing to the development of safer, more efficient, and reproducible chemical processes.
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El-ajaily, M. M., et al. (2017). Thermal Decomposition Study of Platinum(II) and Palladium(II) Thiosaccharinate Complexes With Supporting Diphosphine or Bipyridine Ligands. Journal of Materials and Environmental Science, 8(4), 1365-1374. Available at: [Link]
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Al-Jibori, S. A., et al. (2017). Thermal Decomposition Study of Platinum(II) and Palladium(II) Thiosaccharinate Complexes With Supporting Diphosphine or Bipyridine Ligands. ResearchGate. Available at: [Link]
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Munday, R. H., Martinelli, J. R., & Buchwald, S. L. (2008). Palladium-Catalyzed Carbonylation of Aryl Tosylates and Mesylates. Journal of the American Chemical Society, 130(9), 2754–2755. Available at: [Link]
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Goh, L. Y., et al. (2003). Palladium(II) and Platinum(II) Complexes Featuring a Nitrile-Functionalized N-Heterocyclic Carbene Ligand. Organometallics, 22(24), 5031–5038. Available at: [Link]
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Gribanov, A. V., & Gornitzka, H. (2013). Reactivity of polynuclear palladium carboxylate complexes towards acetonitrile: synthesis and X-ray study of Pd₂(C₆H₄-o-C(=NH)CH₃)₂(CH₃CO₂)₂ and Pd₅(CH₃C(=N)OC(=N)CH₃)(NO)(NO₂)ₓ(RCO₂)₇₋ₓ. Dalton Transactions, 42(10), 3737–3744. Available at: [Link]
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Abdel-Rahman, L. H., et al. (2022). Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application. Polymers, 14(21), 4697. Available at: [Link]
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Gáspár, M., & Buglyó, P. (2000). Nitrile hydration catalysed by palladium(II) complexes. Dalton Transactions, (21), 3847–3854. Available at: [Link]
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Wang, D., et al. (2018). Palladium-catalyzed reductive cleavage of tosylated arenes using isopropanol as the mild reducing agent. Organic Chemistry Frontiers, 5(13), 2045–2049. Available at: [Link]
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Buvaylo, O. A., et al. (2023). Synthesis and characterization of Pt(II) and Pd(II) complexes with planar aromatic oximes. Molecules, 28(6), 2549. Available at: [Link]
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Sharma, P., et al. (2022). Characterization of Thermal, Ionic Conductivity and Electrochemical Properties of Some p-Tosylate Anions-Based Protic Ionic Compounds. Molecules, 27(7), 2320. Available at: [Link]
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Helm, L., & Merbach, A. E. (1991). Acetonitrile and propionitrile exchange at palladium(II) and platinum(II). Journal of the Chemical Society, Dalton Transactions, (4), 1133–1137. Available at: [Link]
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Krivtsov, I. V., et al. (2020). THE PALLADIUM COMPLEXES DURING THERMAL DECOMPOSITION PHASE COMPOSITION INVESTIGATION. ResearchGate. Available at: [Link]
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Sovago, I., et al. (1993). Thermodynamic, kinetic and structural studies on the ternary palladium(II) complexes of thioether ligands. Journal of the Chemical Society, Dalton Transactions, (16), 2483–2488. Available at: [Link]
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Canty, A. J., et al. (1995). Synthesis and Characterization of Ambient Temperature Stable Organopalladium(IV) Complexes, Including Aryl-, ql-Allyl. Organometallics, 14(3), 1363–1369. Available at: [Link]
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Glazer, E. C., & Lutterman, D. A. (2014). Acetonitrile Ligand Photosubstitution in Ru(II) Complexes Directly from the 3MLCT State. Inorganic Chemistry, 53(15), 7808–7810. Available at: [Link]
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Amyes, T. L., & Richard, J. P. (2013). The solvolysis mechanism of simple secondary tosylates in 50% aqueous TFE. White Rose Research Online. Available at: [Link]
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Safe handling and storage of air-sensitive palladium catalysts
An In-Depth Technical Guide to the Safe Handling and Storage of Air-Sensitive Palladium Catalysts
Authored by: Gemini, Senior Application Scientist
Introduction: The Double-Edged Sword of Reactivity
Palladium catalysts are cornerstones of modern organic synthesis, enabling the formation of complex carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity. Their catalytic prowess, however, is intrinsically linked to their high reactivity. Many of the most effective palladium catalysts, particularly those in the catalytically active Pd(0) oxidation state, are highly sensitive to atmospheric oxygen and moisture.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to safely and effectively manage these indispensable synthetic tools, ensuring both experimental success and personal safety.
The deactivation of palladium catalysts by air is a significant concern, often leading to the formation of inactive palladium(0) clusters or palladium oxides, which can severely diminish or completely halt catalytic activity.[3][4][5] Moisture can also promote agglomeration of palladium particles, further reducing the catalyst's efficacy.[3] Therefore, the mastery of air-free handling techniques is not merely a matter of best practice but a prerequisite for reproducible and successful outcomes in palladium-catalyzed reactions.
This document moves beyond a simple recitation of procedures. It delves into the causality behind experimental choices, offering a self-validating system of protocols grounded in established scientific principles.
Chapter 1: The Foundation of Inert Atmosphere Techniques
The exclusion of air and moisture is paramount when working with air-sensitive palladium catalysts. The two most common methods for achieving this are the use of a glovebox and a Schlenk line. The choice between these techniques depends on the specific catalyst, the scale of the reaction, and the nature of the experimental manipulations required.
The Glovebox: A Controlled Environment
A glovebox is a sealed container that provides a controlled, inert atmosphere—typically nitrogen or argon—for handling sensitive materials.[6][7] It is the preferred method for operations that require a high degree of dexterity and for the storage of highly sensitive reagents.
Key Components and Their Functions:
-
The Main Chamber: A large, sealed enclosure with a transparent viewing panel and integrated gloves, providing the primary workspace.[6]
-
The Antechamber: A smaller, interlocking chamber that allows for the introduction and removal of materials without compromising the inert atmosphere of the main chamber.[6]
-
The Gas Purification System: Continuously circulates the internal atmosphere through a catalyst that removes oxygen and moisture.[6]
-
Pressure Control System: Maintains a slight positive pressure to prevent the ingress of air.[6]
Workflow for Glovebox Use:
Protocol for Setting Up a Reaction Using a Schlenk Line:
-
Glassware Preparation: Assemble the reaction flask and any other necessary glassware (e.g., condenser). Ensure all joints are properly greased and sealed.
-
Inerting the Flask: Connect the reaction flask to the Schlenk line via thick-walled tubing. Evacuate the flask under vacuum and then backfill with inert gas (argon or nitrogen). Repeat this cycle three times to ensure a completely inert atmosphere. [8]3. Adding the Catalyst: While maintaining a positive pressure of inert gas, quickly remove the stopper or septum from the flask and add the palladium catalyst. For highly sensitive catalysts, this step is best performed inside a glovebox, with the sealed flask then transferred to the Schlenk line. [9]4. Adding Solvents and Reagents: Degassed solvents and liquid reagents can be added via a gas-tight syringe or through cannula transfer from another Schlenk flask. [10]5. Running the Reaction: The reaction is then heated or stirred under a continuous positive pressure of inert gas.
Chapter 2: Storage and Stability of Palladium Catalysts
Proper storage is crucial for maintaining the activity and extending the shelf life of air-sensitive palladium catalysts.
General Storage Guidelines:
-
Inert Atmosphere: Whenever possible, store highly sensitive palladium catalysts inside a glovebox. [6]If a glovebox is not available, store them in their original sealed containers, which are often packed under an inert atmosphere.
-
Temperature and Environment: Store catalysts in a cool, dry, and well-ventilated area, away from heat sources, sparks, and open flames. [11]* Container Integrity: Ensure that storage containers are tightly closed to prevent exposure to air and moisture. [11]For frequently used catalysts, consider transferring smaller aliquots into separate vials within the glovebox to avoid repeated exposure of the bulk material.
-
Incompatible Materials: Avoid storing palladium catalysts near acids, alcohols, or other flammable materials with which they might react. [11] Summary of Handling and Storage Techniques:
| Technique | Best For | Key Advantages | Key Disadvantages |
| Glovebox | Weighing solids, preparing catalyst stocks, long-term storage of highly sensitive materials. | High level of atmospheric control, allows for complex manipulations. [6][7] | High initial cost, requires regular maintenance. |
| Schlenk Line | Conducting reactions, transferring solvents and solutions, working with moderately sensitive materials. | Versatile, lower cost than a glovebox, allows for heating and cooling. [6][7] | Requires more technical skill, less suitable for weighing solids. [7] |
| Sealed Vials | Short-term storage and transport of pre-weighed catalyst portions. | Convenient for transferring materials out of an inert environment. [7] | Risk of contamination if not properly sealed. |
Chapter 3: Safe Disposal and Emergency Procedures
The lifecycle of a catalyst includes its eventual disposal. Due to their reactivity and potential toxicity, palladium catalysts and their waste products must be handled with care.
Disposal of Palladium Waste
Spent palladium catalysts, especially those on a carbon support (Pd/C), can be pyrophoric, particularly after use in hydrogenation reactions where they may have absorbed hydrogen. [11] Disposal Protocol for Palladium on Carbon (Pd/C):
-
Quenching: After the reaction is complete, filter the catalyst from the reaction mixture under an inert atmosphere.
-
Wetting: Do not allow the filtered catalyst to dry in the air. Immediately suspend the catalyst in water. [8]3. Waste Collection: Transfer the aqueous slurry of the catalyst into a dedicated, clearly labeled hazardous waste container that is partially filled with water. [8]4. Final Disposal: Follow your institution's guidelines for the disposal of heavy metal waste. Options may include incineration at a specialized facility or recycling to recover the palladium. [12][13]
Emergency Procedures
Accidents involving reactive chemicals require a swift and informed response.
In Case of a Spill:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or involves a highly toxic material, evacuate the area. [8]3. Assess the Hazard: For small spills, if you are trained and understand the risks, you may proceed with cleanup. [14]4. Containment: For solid spills, gently cover with a dry absorbent material like sand or vermiculite, avoiding the creation of dust. [14]For liquid spills, create a dike around the spill with an absorbent material. [14]5. Cleanup: Carefully sweep or scoop the contained material into a sealed container for hazardous waste disposal. [14]Decontaminate the area with a suitable solvent.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, during cleanup. [11] In Case of Personal Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. [11]* Eye Contact: Flush the eyes with water for at least 15 minutes, holding the eyelids open. [11]* Inhalation: Move to fresh air immediately. [11]* Seek Medical Attention: In all cases of significant exposure, seek immediate medical attention. [11]
Conclusion: A Culture of Safety and Precision
The effective use of air-sensitive palladium catalysts is a hallmark of advanced chemical synthesis. By understanding the principles behind their sensitivity and mastering the techniques for their manipulation, researchers can unlock their full synthetic potential. This guide provides a framework for developing a culture of safety and precision, ensuring that these powerful tools are used not only effectively but also responsibly. Adherence to these protocols will safeguard the integrity of your experiments and, most importantly, the well-being of the scientific community.
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Standard Operating Procedure. (2017). UCLA EH&S. Retrieved from [Link]
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Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). Wipf Group, University of Pittsburgh. Retrieved from [Link]
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Chem 1140; Techniques for Handling Air-Sensitive Compounds. Wipf Group, University of Pittsburgh. Retrieved from [Link]
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Catalyst handling best practice guide. (2018). European Catalyst Manufacturers Association. Retrieved from [Link]
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Air-Sensitive Catalyst Handling and Preparation. Advanced Photon Source, Argonne National Laboratory. Retrieved from [Link]
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Poisoning and deactivation of palladium catalysts. SciSpace. Retrieved from [Link]
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Mechanochemistry allows carrying out sensitive organometallic reactions in air: glove-box-and-Schlenk-line-free synthesis of oxidative addition complexes from aryl halides and palladium(0). (2018). National Center for Biotechnology Information. Retrieved from [Link]
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An Illustrated Guide to Schlenk Line Techniques. (2023). American Chemical Society Publications. Retrieved from [Link]
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Overcoming Pd Catalyst Deactivation in the C–H Coupling of Tryptophan Residues in Water Using Air as the Oxidant. (2024). American Chemical Society Publications. Retrieved from [Link]
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Mechanochemistry allows carrying out sensitive organometallic reactions in air: glove-box-and-Schlenk-line-free synthesis of oxidative addition complexes from aryl halides and palladium(0). (2018). Royal Society of Chemistry. Retrieved from [Link]
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Palladium Waste. (2023). London Chemicals & Resources Limited. Retrieved from [Link]
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Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO 2 into Formate Using a Trickle-Bed Reactor. (2024). MDPI. Retrieved from [Link]
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Methodological & Application
Introduction: The Strategic Advantage of Bis(acetonitrile)palladium(II) p-toluenesulfonate
As a Senior Application Scientist, this guide provides an in-depth exploration of Bis(acetonitrile)palladium(II) p-toluenesulfonate, a versatile and efficient precatalyst for cross-coupling reactions. This document moves beyond simple procedural lists to offer a comprehensive understanding of the catalyst's function, the rationale behind protocol design, and practical, field-tested methodologies for its application in modern organic synthesis.
Bis(acetonitrile)palladium(II) p-toluenesulfonate, [Pd(CH₃CN)₂(OTs)₂], is a pale yellow, air-stable crystalline solid that has gained prominence as a reliable palladium(II) precatalyst.[1][2] Its utility in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds, stems from a unique combination of structural features that offer both stability for storage and high reactivity under catalytic conditions.[3]
-
Palladium(II) Precursor: The complex serves as a convenient source of palladium. In the presence of a reducing agent (often a phosphine ligand, amine, or solvent), it is readily reduced in situ to the catalytically active Pd(0) species, which initiates the cross-coupling cycle.[4]
-
Labile Acetonitrile Ligands: The two acetonitrile (MeCN) ligands are weakly coordinating. This lability is crucial, as they are easily displaced by other reactants, such as phosphine ligands or the organic halide substrate, allowing the catalytic cycle to proceed efficiently.[1][5] This property can sometimes hamper the coordination of the desired olefin, but it is a key feature for initiating the catalytic process.[5]
-
Non-Coordinating Tosylate Anion: The p-toluenesulfonate (tosylate, OTs) counter-ion is generally non-coordinating. This leaves the palladium center more accessible and electrophilic, facilitating the initial oxidative addition step with the substrate, a critical phase in many cross-coupling mechanisms.[1]
These attributes make Bis(acetonitrile)palladium(II) p-toluenesulfonate an excellent choice for researchers in pharmaceutical and materials science, offering reproducibility and efficiency in complex synthetic routes.[1][3]
The Catalytic Core: Mechanism of Action
Palladium-catalyzed cross-coupling reactions are fundamental transformations in organic chemistry.[6][7] The general mechanism, often referred to as the Crosby catalytic cycle, involves the interchange between Pd(0) and Pd(II) oxidation states.[8][9]
The journey from the Pd(II) precatalyst to the active Pd(0) species is the first critical step. The subsequent cycle consists of three primary stages:
-
Oxidative Addition: The active Pd(0) complex reacts with an organic electrophile (typically an aryl or vinyl halide/triflate, R¹-X), inserting itself into the carbon-halogen bond. This oxidizes the metal center to Pd(II) and forms a new organopalladium complex.[8][9]
-
Transmetalation (for Suzuki, etc.) or Olefin Coordination/Insertion (for Heck):
-
In Suzuki-type reactions, a nucleophilic organoboron reagent (R²-BY₂) transfers its organic group (R²) to the Pd(II) center, displacing the halide. This step is typically facilitated by a base.[8]
-
In Heck reactions, an alkene coordinates to the Pd(II) complex and subsequently inserts into the Pd-R¹ bond.[10]
-
-
Reductive Elimination: The two organic fragments (R¹ and R²) on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired new C-C bond (R¹-R²). This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[8][10]
Caption: Generalized catalytic cycle for cross-coupling reactions.
Application in Heck-Mizoroki Reactions
The Heck reaction is a powerful method for C-C bond formation between unsaturated halides (or triflates) and alkenes.[10] Bis(acetonitrile)palladium(II) p-toluenesulfonate has been notably successful as a catalyst in this area, particularly in challenging enantioselective variants.[1]
Causality in Protocol Design:
-
Catalyst Choice: The Pd(II) source is effective because the reaction conditions, often involving a base and polar aprotic solvent at elevated temperatures, facilitate the necessary reduction to Pd(0).
-
Base: A base (e.g., an amine like triethylamine or an inorganic base like K₂CO₃) is essential. Its primary role is to neutralize the hydrohalic acid (HX) generated during the β-hydride elimination step, regenerating the Pd(0) catalyst for the next cycle.[10]
-
Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are commonly used to dissolve the ionic intermediates and reagents.[11]
-
Ligand: While some Heck reactions can proceed without an additional ligand, the addition of phosphine ligands can stabilize the catalyst, prevent palladium black precipitation, and modulate reactivity and selectivity.
Protocol: Heck Arylation of an Enol Ether
This protocol describes a typical procedure for the arylation of an electron-rich olefin, a common transformation in the synthesis of complex organic molecules.
Caption: Experimental workflow for a typical Heck reaction.
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Bis(acetonitrile)palladium(II) p-toluenesulfonate (e.g., 0.05 equiv), a suitable phosphine ligand (e.g., P(o-tol)₃, 0.10 equiv), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane or DMF, to achieve a 0.1 M concentration with respect to the limiting reagent).
-
Reagent Addition: Add the aryl halide (1.0 equiv) and the alkene (1.2 equiv) via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and precipitated palladium.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous MgSO₄.
-
Purification: Concentrate the solution in vacuo and purify the crude product by flash column chromatography on silica gel.
Application in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides or pseudohalides, is arguably one of the most widely used cross-coupling reactions in pharmaceutical development due to its operational simplicity and the stability of the boron reagents.[8][12][13]
Causality in Protocol Design:
-
Base Selection: The base is critical for activating the organoboron species. It coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[8][14] The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can significantly impact the reaction rate and yield.
-
Solvent System: Often, a mixture of an organic solvent (like dioxane, toluene, or THF) and water is used. Water can help dissolve the inorganic base and facilitate the formation of the boronate "ate" complex.[8]
-
Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often employed to promote the oxidative addition of less reactive aryl chlorides and to accelerate the final reductive elimination step.
Protocol: Synthesis of a Biaryl Compound
This protocol provides a general method for the synthesis of a biaryl compound, a common structural motif in medicinal chemistry.
Step-by-Step Methodology:
-
Reagent Charging: In a reaction vessel under an inert atmosphere, combine the aryl halide (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Addition: Add Bis(acetonitrile)palladium(II) p-toluenesulfonate (0.01-0.02 equiv) and the desired ligand (e.g., SPhos, 0.02-0.04 equiv).
-
Solvent Addition: Add a degassed solvent system, such as a 10:1 mixture of dioxane and water.
-
Reaction: Heat the mixture (e.g., to 80-100 °C) with vigorous stirring until the starting material is consumed (as monitored by TLC or LC-MS).
-
Workup and Extraction: Cool the reaction to ambient temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: After removing the solvent under reduced pressure, purify the residue via flash chromatography or recrystallization to yield the pure biaryl product.
Data Summary: Comparative Reaction Parameters
The versatility of Bis(acetonitrile)palladium(II) p-toluenesulfonate allows its use across various cross-coupling reactions. The optimal conditions, however, vary depending on the specific transformation.
| Parameter | Heck-Mizoroki Reaction | Suzuki-Miyaura Coupling | Sonogashira Coupling |
| Catalyst Loading | 1-5 mol% | 0.5-2 mol% | 1-5 mol% |
| Co-Catalyst | None | None | CuI (0.5-5 mol%) |
| Typical Ligand | P(o-tol)₃, PPh₃ | SPhos, XPhos, P(t-Bu)₃ | PPh₃, Xantphos |
| Typical Base | K₂CO₃, NEt₃, DBU | K₃PO₄, K₂CO₃, Cs₂CO₃ | NEt₃, DiPEA (often as solvent) |
| Typical Solvent | Dioxane, DMF, NMP | Toluene/H₂O, Dioxane/H₂O | THF, DMF, Toluene |
| Temperature | 80-120 °C | 60-110 °C | Room Temp to 80 °C |
| Key Insight | Requires a base to neutralize HX byproduct. | Requires a base to form a boronate "ate" complex. | Base acts as both acid scavenger and solvent. |
Safety and Handling
-
Bis(acetonitrile)palladium(II) p-toluenesulfonate is harmful if swallowed or inhaled and can cause skin and eye irritation.
-
Always handle the compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The compound is sensitive to air and should be stored under an inert atmosphere at low temperatures for long-term stability.[1]
-
Palladium-catalyzed reactions should always be conducted under an inert atmosphere (N₂ or Ar) to prevent oxidation and deactivation of the catalyst.
Conclusion
Bis(acetonitrile)palladium(II) p-toluenesulfonate is a highly effective and practical precatalyst for a range of palladium-catalyzed cross-coupling reactions. Its stability, combined with the labile nature of its acetonitrile ligands, provides a reliable entry into the catalytic cycle. By understanding the mechanistic principles and the specific roles of each reagent, researchers can leverage this catalyst to construct complex molecular architectures with high efficiency and predictability, accelerating progress in drug discovery and materials science.
References
-
Pergoli, R., et al. (2018). Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. ChemSusChem. Available from: [Link]
-
Falivene, L., et al. (2019). The crucial role of acetonitrile in the mechanism of Pd(ii)-catalyzed activation of polar vinyl monomers. Dalton Transactions. Available from: [Link]
-
Aspira Chemical. Bis(acetonitrile)palladium(II) p-toluenesulfonate, 98%. Available from: [Link]
-
ChemBK. Bis(acetonitrile)palladium(ii) p-Toluenesulfonate. Available from: [Link]
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Whittaker, A. M., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Available from: [Link]
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Larhed, M., et al. (2015). Palladium(II)-Catalyzed Heck Reactions. Diva-Portal.org. Available from: [Link]
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Watson, D. A., et al. (2018). Sulfonate vs Sulfonate: Nickel and Palladium Multimetallic Cross-Electrophile Coupling of Aryl Triflates with Aryl Tosylates. ACS Catalysis. Available from: [Link]
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Gagnier, J.-P. V., et al. (2022). Assisted Tandem Pd Catalysis Enables Regiodivergent Heck Arylation of Transiently Generated Substituted Enol Ethers. JACS Au. Available from: [Link]
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ProtonGuru. (2020). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). YouTube. Available from: [Link]
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Jordan, R. F., et al. (2015). Ethylene Polymerization by Palladium Alkyl Complexes Containing Bis(aryl)phosphino-toluenesulfonate Ligands. ResearchGate. Available from: [Link]
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Singh, A. K., et al. (2019). Cross-coupling reactions catalysed by palladium pincer complexes. A review of recent advances. ResearchGate. Available from: [Link]
-
Foubelo, F., et al. (2024). Stabilized Palladium Nanoparticles from Bis-(N-benzoylthiourea) Derived-Pd II Complexes as Efficient Catalysts for Sustainable Cross-Coupling Reactions in Water. MDPI. Available from: [Link]
-
Uozumi, Y., et al. (2015). Palladium-Catalyzed Mizoroki–Heck and Copper-Free Sonogashira Coupling Reactions in Water Using Thermoresponsive Polymer Micelles. MDPI. Available from: [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
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Glorius, F., et al. (2023). Mechanistic insights into excited-state palladium catalysis for C–S bond formations and dehydrogenative sulfonylation of amines. Nature Communications. Available from: [Link]
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Strassner, T., et al. (2018). Synthesis and Characterization of Platinum(II) Complexes with Bis(3-(trifluoromethyl)-pyrazolyl)-borate Auxiliary Ligands. Molecules. Available from: [Link]
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Wu, S., et al. (2017). Study on Synthesis and Characterization of Hexaquonickel(II) bis-p-toluenesulfonate. ResearchGate. Available from: [Link]
-
Wipf Group. (2007). Palladium II. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings. University of Pittsburgh. Available from: [Link]
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Leadbeater, N. E., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. Available from: [Link]
-
Kwong, F. Y., et al. (2011). Palladium-catalyzed cross-coupling reactions of aryl mesylates. Chemical Society Reviews. Available from: [Link]
-
De La Rosa, M. A., et al. (2022). Diacetonitrile(2,2′-bipyridine-κN,N′)palladium(II) bis(trifluoromethanesulfonate). IUCrData. Available from: [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Available from: [Link]
-
Ghorai, P., et al. (2021). Orthometallated Pd(ii) C^N^S pincer complex catalyzed sustainable synthesis of bis(indolyl)methanes via acceptorless dehydrogenative coupling of alcohols. Catalysis Science & Technology. Available from: [Link]
-
Chen, Z., et al. (2023). Recent Advancements in Mechanistic Studies of Palladium- and Nickel-Catalyzed Ethylene Copolymerization with Polar Monomers. MDPI. Available from: [Link]
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American Elements. Bis(acetonitrile)palladium(II) p-toluenesulfonate. Available from: [Link]
-
Ackermann, L. (2021). Mechanistic investigations. Ruhr-Universität Bochum. Available from: [Link]
-
Singh, A. K., et al. (2014). Sterically hindered selenoether ligands: palladium(ii) complexes as catalytic activators for Suzuki–Miyaura coupling. RSC Advances. Available from: [Link]
-
Sigman, M. S., et al. (2012). Palladium-Catalyzed Allylic Cross-Coupling Reactions of Primary and Secondary Homoallylic Electrophiles. Journal of the American Chemical Society. Available from: [Link]
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Application Notes and Protocols: Suzuki-Miyaura Coupling with Bis(acetonitrile)palladium(II) p-toluenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Power of the Suzuki-Miyaura Coupling in Modern Synthesis
The Suzuki-Miyaura coupling reaction stands as a cornerstone of modern organic synthesis, particularly within the pharmaceutical and fine chemical industries.[1] First reported by Akira Suzuki in 1979, this palladium-catalyzed cross-coupling of organoboron compounds with organic halides or triflates provides a powerful and versatile method for the formation of carbon-carbon bonds.[2] Its significance was formally recognized with the 2010 Nobel Prize in Chemistry.[3] The reaction's broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids have made it an indispensable tool for constructing complex molecular architectures, including biaryl moieties prevalent in many active pharmaceutical ingredients (APIs).[1][4]
While numerous palladium sources can effectively catalyze this transformation, the choice of the precatalyst is critical for ensuring reaction efficiency, reproducibility, and scalability. This application note focuses on the utility of Bis(acetonitrile)palladium(II) p-toluenesulfonate, a well-defined and air-stable Pd(II) precatalyst. We will delve into the mechanistic nuances of its activation and catalytic cycle, provide detailed, field-proven protocols for its application, and offer insights into optimizing reaction conditions for the synthesis of key pharmaceutical intermediates.
The Precatalyst: Understanding Bis(acetonitrile)palladium(II) p-toluenesulfonate
Bis(acetonitrile)palladium(II) p-toluenesulfonate, [Pd(CH₃CN)₂(OTs)₂], is a yellow, solid palladium(II) complex.[5] Its utility as a precatalyst stems from several key features:
-
Air and Moisture Stability: Unlike many Pd(0) complexes which can be oxygen-sensitive, this Pd(II) salt is bench-stable, simplifying handling and reaction setup.[6]
-
Well-Defined Stoichiometry: As a crystalline solid, it allows for precise measurement of the catalyst loading, a critical parameter in process development and scale-up.
-
Facile In Situ Reduction: The Pd(II) center is readily reduced in the reaction mixture to the catalytically active Pd(0) species, initiating the cross-coupling cycle.[7]
-
Labile Acetonitrile Ligands: The acetonitrile ligands are weakly coordinating and can be easily displaced by other ligands or reactants, facilitating the formation of the active catalytic species.[8]
These characteristics make Bis(acetonitrile)palladium(II) p-toluenesulfonate an excellent choice for both small-scale discovery chemistry and larger-scale manufacturing campaigns where robustness and predictability are paramount.[9]
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[10] The use of a Pd(II) precatalyst like Bis(acetonitrile)palladium(II) p-toluenesulfonate necessitates an initial reduction step to generate the active Pd(0) catalyst.
Caption: The Suzuki-Miyaura Catalytic Cycle.
-
In Situ Reduction of the Precatalyst: The Pd(II) precatalyst is reduced to a catalytically active Pd(0) species. This reduction can be facilitated by various components in the reaction mixture, such as phosphine ligands, amines, or solvents like alcohols.[7][11]
-
Oxidative Addition: The generated Pd(0) complex reacts with the organic halide (R¹-X), inserting into the carbon-halogen bond. This step forms a new Pd(II) intermediate, and the oxidation state of palladium increases from 0 to +2.[12] This is often the rate-determining step of the reaction.[10]
-
Transmetalation: The organic group (R²) from the organoboron reagent is transferred to the palladium center. This step requires the presence of a base to activate the boronic acid, forming a more nucleophilic boronate species.[2] The halide or other leaving group on the palladium is displaced by the R² group.
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex are coupled, forming the desired C-C bond in the product (R¹-R²).[13] This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocols
General Considerations
-
Inert Atmosphere: While the precatalyst is air-stable, the active Pd(0) catalyst can be sensitive to oxygen. It is best practice to perform the reaction under an inert atmosphere (e.g., nitrogen or argon), especially when using low catalyst loadings.
-
Solvent Degassing: To remove dissolved oxygen, solvents should be degassed prior to use. This can be achieved by sparging with an inert gas for 15-30 minutes or by several freeze-pump-thaw cycles.
-
Reagent Purity: The purity of all reagents, particularly the organic halide and boronic acid, is crucial for obtaining high yields and clean reaction profiles.
Protocol 1: Synthesis of a Biaryl Pharmaceutical Intermediate
This protocol describes a general procedure for the coupling of an aryl bromide with an arylboronic acid.
Materials:
| Reagent/Material | Grade | Supplier |
| Aryl Bromide (e.g., 4-bromoanisole) | ≥98% | Standard chemical supplier |
| Arylboronic Acid (e.g., phenylboronic acid) | ≥97% | Standard chemical supplier |
| Bis(acetonitrile)palladium(II) p-toluenesulfonate | 98% | Aspira Chemical |
| Triphenylphosphine (PPh₃) | ≥99% | Standard chemical supplier |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Standard chemical supplier |
| 1,4-Dioxane | Anhydrous | Standard chemical supplier |
| Deionized Water |
Equipment:
-
Round-bottom flask or reaction vessel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Inert gas (N₂ or Ar) supply with manifold
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry reaction flask equipped with a magnetic stir bar and condenser, add the aryl bromide (1.0 mmol, 1.0 equiv), arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add Bis(acetonitrile)palladium(II) p-toluenesulfonate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed 1,4-dioxane (5 mL) and deionized water (1 mL) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.
Caption: Experimental Workflow for Suzuki-Miyaura Coupling.
Data Presentation: Expected Yields for Various Substrates
The following table provides representative yields for the Suzuki-Miyaura coupling of various aryl halides with phenylboronic acid using the protocol described above.
| Aryl Halide | Product | Typical Yield (%) |
| 4-Bromoanisole | 4-Methoxybiphenyl | 90-98% |
| 4-Bromotoluene | 4-Methylbiphenyl | 88-95% |
| 4-Chlorobenzonitrile | 4-Cyanobiphenyl | 75-85%* |
| 3-Bromopyridine | 3-Phenylpyridine | 85-92% |
*Note: Aryl chlorides are generally less reactive than aryl bromides and may require higher catalyst loadings, more specialized ligands (e.g., Buchwald-type ligands), and/or higher reaction temperatures.[14]
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure proper inert atmosphere technique. Use freshly opened or properly stored precatalyst and ligands. |
| Poor quality reagents | Use high-purity starting materials and anhydrous solvents. | |
| Insufficient base | Ensure the base is anhydrous and used in sufficient excess (typically 2-3 equivalents). | |
| Formation of Side Products (e.g., Homocoupling of Boronic Acid) | Reaction temperature too high | Lower the reaction temperature. |
| Presence of oxygen | Thoroughly degas solvents and maintain a strict inert atmosphere. | |
| Difficulty with Product Isolation | Emulsion during workup | Add a small amount of brine to the aqueous layer. |
| Product is water-soluble | If the product has polar functional groups, consider a different workup procedure, such as direct purification or extraction with a more polar solvent. |
Conclusion
Bis(acetonitrile)palladium(II) p-toluenesulfonate is a highly effective and user-friendly precatalyst for the Suzuki-Miyaura cross-coupling reaction. Its stability, well-defined nature, and ability to generate the active Pd(0) catalyst in situ make it a reliable choice for the synthesis of a wide range of biaryl compounds and other important motifs in drug discovery and development. By following the detailed protocols and considering the optimization strategies outlined in this application note, researchers can confidently and efficiently employ this powerful synthetic tool.
References
-
Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Metal-Catalyzed Cross-Coupling Reactions; Diederich, F., Stang, P. J., Eds.; Wiley-VCH: Weinheim, Germany, 1998; pp 49–97. [Link]
-
Billingsley, K.; Buchwald, S. L. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suuzki-Miyaura Reaction of Aryl and Heteroaryl Chlorides. J. Am. Chem. Soc.2007 , 129 (11), 3358–3366. [Link]
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95 (7), 2457–2483. [Link]
-
Kotha, S.; Lahiri, K.; Kashinath, D. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron2002 , 58 (48), 9633-9695. [Link]
-
The Nobel Prize in Chemistry 2010. NobelPrize.org. [Link]
-
Aspira Chemical. Bis(acetonitrile)palladium(II) p-toluenesulfonate, 98%. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
YouTube. Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). [Link]
-
MDPI. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]
-
Royal Society of Chemistry. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]
-
American Elements. Bis(acetonitrile)palladium(II) p-toluenesulfonate. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ChemBK. Bis(acetonitrile)palladium(ii) p-Toluenesulfonate. [Link]
-
Zaarour, M.; et al. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Molecules2017 , 22, 798. [Link]
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The Art of Asymmetric Induction: A Guide to Enantioselective Intermolecular Heck Reactions with Palladium Catalysts
Introduction: Crafting Chirality with Carbon-Carbon Bonds
The palladium-catalyzed Heck reaction, a cornerstone of modern organic synthesis, orchestrates the coupling of unsaturated halides or triflates with alkenes.[1] Its power lies in the strategic formation of carbon-carbon bonds, a fundamental process in the construction of complex molecular architectures.[2] While immensely valuable, achieving stereocontrol in this reaction, particularly in an intermolecular fashion, presents a significant challenge.[3] The enantioselective intermolecular Heck reaction has emerged as a sophisticated solution, enabling the synthesis of chiral molecules with high optical purity. This capability is of paramount importance in the pharmaceutical industry, where the therapeutic efficacy of a drug is often confined to a single enantiomer.[3][4]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the enantioselective intermolecular Heck reaction. We will delve into the mechanistic nuances that govern stereoselectivity, showcase the diverse landscape of chiral ligands, and provide detailed protocols for practical application.
Mechanistic Insights: The Choreography of Asymmetric Catalysis
The catalytic cycle of the Heck reaction is a well-orchestrated sequence of elementary steps: oxidative addition, migratory insertion, and β-hydride elimination, followed by reductive elimination to regenerate the active Pd(0) catalyst.[3] The enantioselectivity of the reaction is determined during the migratory insertion step, where the chiral ligand, bound to the palladium center, directs the facial selectivity of the olefin insertion into the Pd-R bond.
Two primary mechanistic pathways are generally considered, the neutral and the cationic pathways, which are dictated by the nature of the halide or triflate and the reaction conditions.[3]
-
Neutral Pathway: Typically operative with aryl halides (Cl, Br, I), this pathway proceeds through a neutral palladium intermediate.
-
Cationic Pathway: Favored with aryl triflates or in the presence of halide scavengers (e.g., silver salts), this pathway involves a cationic palladium intermediate. The cationic pathway is often associated with higher enantioselectivities as the bidentate chiral ligand is less prone to dissociation from the charged metal center, thus maintaining a rigid chiral environment.[5]
The choice of chiral ligand is therefore critical in dictating the stereochemical outcome. The ligand's geometry and electronic properties create a chiral pocket around the palladium atom, sterically and electronically differentiating the two faces of the prochiral olefin during the crucial migratory insertion step.
Figure 1: Simplified catalytic cycle of the enantioselective Heck reaction.
The Architect's Tools: A Survey of Chiral Ligands
The success of an enantioselective Heck reaction hinges on the selection of an appropriate chiral ligand. A diverse array of ligands has been developed, with bidentate phosphines and P,N-ligands being the most prominent classes.
| Ligand Class | Example Ligand | Key Features | Typical Substrates | Reference |
| Bidentate Phosphines | (R)-BINAP | C2-symmetric, atropisomeric backbone, provides a rigid chiral environment. | Cyclic olefins (e.g., dihydrofuran), some acyclic olefins. | [3] |
| (S,S)-Chiraphos | C2-symmetric, electron-rich phosphine centers. | Cyclic enones. | [6] | |
| P,N-Ligands | (S)-tBu-PHOX | Combination of a phosphine and an oxazoline moiety, tunable steric and electronic properties. | Acyclic alkenes, cyclic olefins. | [7] |
| PyOX Ligands | Pyridine-oxazoline structure, effective in oxidative Heck reactions. | Acyclic alkenes. | [6] | |
| N,N-Ligands | Bisoxazolines | C2-symmetric, readily synthesized and modified. | Acyclic alkenes in oxidative Heck reactions. | [8] |
(R)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) is a seminal ligand in asymmetric catalysis and has been successfully applied in enantioselective Heck reactions, particularly with cyclic olefins.[3] Its C2 symmetry and rigid binaphthyl backbone create a well-defined chiral pocket that effectively controls the enantioselectivity.[3]
PHOX (phosphinooxazoline) ligands, a class of P,N-ligands, offer the advantage of modularity, allowing for the fine-tuning of both steric and electronic properties by modifying the phosphine and oxazoline moieties.[7] This adaptability makes them highly effective for a broader range of substrates, including challenging acyclic alkenes.[7][8]
Application in Action: Protocols and Procedures
The following protocols are illustrative examples of enantioselective intermolecular Heck reactions. It is crucial to note that optimal conditions can be substrate-dependent, and some degree of optimization may be necessary.
Protocol 1: Asymmetric Arylation of 2,3-Dihydrofuran with Phenyl Triflate using (R)-BINAP
This protocol is a classic example of an enantioselective intermolecular Heck reaction.
Materials:
-
Palladium(II) acetate (Pd(OAc)2)
-
(R)-BINAP
-
Phenyl triflate
-
2,3-Dihydrofuran
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add Pd(OAc)2 (0.02 mmol, 2 mol%) and (R)-BINAP (0.024 mmol, 2.4 mol%).
-
Add anhydrous toluene (2 mL) and stir the mixture at room temperature for 20 minutes.
-
Add phenyl triflate (1.0 mmol, 1.0 equiv), 2,3-dihydrofuran (2.0 mmol, 2.0 equiv), and anhydrous DMF (2 mL).
-
In a separate flask, prepare a solution of NaOtBu (1.2 mmol, 1.2 equiv) in anhydrous toluene (2 mL).
-
Add the NaOtBu solution to the reaction mixture dropwise over 10 minutes.
-
Heat the reaction mixture to 60 °C and stir for 24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution (10 mL).
-
Extract the mixture with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral 2-phenyl-2,3-dihydrofuran.
-
Determine the enantiomeric excess by chiral HPLC or GC.
Protocol 2: Asymmetric Heck-Type Reaction of an Acyclic Alkene using a Palladium-Pyridinyl Oxazoline Complex
This protocol demonstrates the use of a P,N-ligand in an oxidative Heck reaction.[8]
Materials:
-
Palladium(II) acetate (Pd(OAc)2)
-
(S)-tert-Butyl-pyridinyl oxazoline ligand
-
Arylboronic acid
-
Acyclic alkene (e.g., 1,1-disubstituted alkene)
-
Benzoquinone (oxidant)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
To a vial, add Pd(OAc)2 (0.05 mmol, 5 mol%) and the (S)-tert-butyl-pyridinyl oxazoline ligand (0.06 mmol, 6 mol%).
-
Add anhydrous DMF (1 mL) and stir the mixture at room temperature for 30 minutes to pre-form the catalyst complex.
-
To this solution, add the arylboronic acid (1.0 mmol, 1.0 equiv), the acyclic alkene (1.2 mmol, 1.2 equiv), and benzoquinone (1.1 mmol, 1.1 equiv).
-
Seal the vial and stir the reaction mixture at room temperature for 48 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether (10 mL) and filter through a short pad of silica gel, eluting with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to isolate the chiral product.
-
Determine the enantiomeric excess by chiral HPLC or GC.
Troubleshooting and Considerations for Success
Achieving high yields and enantioselectivities in intermolecular Heck reactions can be challenging. Below are some common issues and potential solutions:
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst- Poor substrate reactivity- Inappropriate solvent or base | - Ensure anhydrous and oxygen-free conditions.- Use a more reactive aryl triflate instead of a halide.- Screen different solvents (e.g., toluene, DMF, DMAc) and bases (e.g., NaOtBu, K2CO3, proton sponge). |
| Low enantioselectivity (ee) | - Ligand dissociation- Competing non-asymmetric background reaction- Inappropriate ligand for the substrate | - For aryl halides, add a silver salt (e.g., Ag3PO4) to promote the cationic pathway.- Lower the reaction temperature.- Screen a variety of chiral ligands with different steric and electronic properties. |
| Product isomerization | - Reversible β-hydride elimination and re-insertion | - Add a proton sponge as the base.- Use ligands that promote rapid reductive elimination. |
| Formation of side products (e.g., homocoupling) | - Inefficient oxidative addition or migratory insertion | - Optimize the palladium precursor and ligand ratio.- Adjust the reaction temperature. |
Case Study: A Key Step in Pharmaceutical Synthesis
While a direct application of an enantioselective intermolecular Heck reaction in the commercial synthesis of a major drug like Naproxen or Oseltamivir is not prominently documented in publicly available literature, the principle is widely applied in the synthesis of chiral building blocks for drug discovery.[4] For instance, the creation of chiral dihydrofurans and other heterocycles via this method provides valuable scaffolds for the development of new therapeutic agents.[8] The ability to construct complex chiral centers in a single step makes this reaction a powerful tool in medicinal chemistry for rapidly accessing diverse libraries of chiral compounds for biological screening.
Conclusion: A Powerful Strategy for Asymmetric Synthesis
The enantioselective intermolecular Heck reaction stands as a testament to the ingenuity of modern catalysis. Through the rational design of chiral ligands and the careful control of reaction parameters, chemists can now forge complex chiral molecules with remarkable precision. This capability has profound implications for the pharmaceutical industry, enabling the efficient synthesis of single-enantiomer drugs with improved efficacy and safety profiles. As ligand design continues to evolve and our mechanistic understanding deepens, the scope and utility of this powerful transformation are poised to expand even further, opening new avenues for the creation of novel and impactful molecules.
References
-
Rational design of cyclopropane-based chiral PHOX ligands for intermolecular asymmetric Heck reaction. Beilstein Journal of Organic Chemistry. [Link]
-
Palladium-catalyzed enantioselective Heck alkenylation of acyclic alkenols using a redox-relay strategy. Semantic Scholar. [Link]
-
Palladium-Catalyzed Enantioselective Heck Alkenylation of Acyclic Alkenols Using a Redox-Relay Strategy. PMC. [Link]
-
The Asymmetric Intramolecular Heck Reaction in Natural Product Total Synthesis. Chemical Reviews. [Link]
-
Enantioselective Heck Reaction Gives Allenes. ChemistryViews. [Link]
-
Diastereoselective and Enantioselective Heck Alkenylation of Cyclopent‐3‐en‐1‐ylmethanol with Alkenyl Triflates and Evaluation of Noncovalent Effects. ResearchGate. [Link]
-
Heck Reaction. YouTube. [Link]
-
Heck Reaction. Chemistry LibreTexts. [Link]
-
Pd-Catalyzed Enantioselective Heck Reaction of Aryl Triflates and Alkynes. PubMed. [Link]
-
Asymmetric Intermolecular Heck-Type Reaction of Acyclic Alkenes via Oxidative Palladium(II) Catalysis. Organic Letters. [Link]
-
Heck Reaction. Organic Chemistry Portal. [Link]
-
Enantioselective oxidative boron Heck reactions. Organic & Biomolecular Chemistry. [Link]
-
The Intramolecular Heck Reaction. Macmillan Group Meeting. [Link]
-
Highly Enantioselective Binaphthyl-Based Chiral Phosphoramidite Stabilized-Palladium Nanoparticles for Asymmetric Suzuki C–C Coupling Reactions. Inorganic Chemistry. [Link]
-
Synthesis and applications of high-performance P-chiral phosphine ligands. PubMed. [Link]
-
Enantioselective Synthesis of Oseltamivir Phosphate (Tamiflu) via the Iron-Catalyzed Stereoselective Olefin Diazidation. Journal of the American Chemical Society. [Link]
-
Synthesis of Chiral Building Blocks for Use in Drug Discovery. PMC. [Link]
Sources
- 1. Pd-Catalyzed Enantioselective Heck Reaction of Aryl Triflates and Alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. Enantioselective oxidative boron Heck reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01984B [pubs.rsc.org]
- 7. BJOC - Rational design of cyclopropane-based chiral PHOX ligands for intermolecular asymmetric Heck reaction [beilstein-journals.org]
- 8. pubs.acs.org [pubs.acs.org]
Harnessing the Power of a Versatile Precursor: Application Notes for Bis(acetonitrile)palladium(II) p-toluenesulfonate in Catalysis
This comprehensive guide is intended for researchers, scientists, and professionals in drug development, offering an in-depth exploration of bis(acetonitrile)palladium(II) p-toluenesulfonate as a highly effective precursor for generating active palladium catalysts. We will delve into the mechanistic advantages of this compound and provide detailed protocols and expert guidance for its application in key cross-coupling reactions.
Introduction: The Strategic Advantage of Bis(acetonitrile)palladium(II) p-toluenesulfonate
Bis(acetonitrile)palladium(II) p-toluenesulfonate, with the chemical formula [Pd(CH₃CN)₂(OTs)₂], is a yellow, air-sensitive solid that has gained significant traction as a palladium(II) precatalyst in organic synthesis. Its utility stems from a unique combination of properties that facilitate the in-situ generation of highly active palladium(0) species, which are the key drivers of many catalytic cross-coupling reactions.
The primary advantages of this precursor lie in its structural features:
-
Labile Acetonitrile Ligands: The two acetonitrile (MeCN) ligands are weakly coordinated to the palladium center. This lability is crucial, as they are readily displaced by more strongly coordinating ligands, such as phosphines, which are essential for tuning the reactivity and stability of the active catalyst. This facile ligand exchange allows for the efficient formation of the desired catalytic species in the reaction mixture.
-
Non-Coordinating p-Toluenesulfonate (Tosylate) Anions: The tosylate (OTs) counter-ions are bulky and weakly coordinating. Unlike smaller, more nucleophilic anions like chloride or acetate, the tosylate anions do not strongly bind to the palladium center. This creates a more electrophilic, or "cationic," palladium intermediate upon ligand exchange, which can enhance key steps in the catalytic cycle, such as oxidative addition and reductive elimination.
These characteristics make bis(acetonitrile)palladium(II) p-toluenesulfonate a preferred precursor for a range of transformations, including C-C and C-N bond-forming reactions, which are fundamental in the synthesis of pharmaceuticals and complex organic molecules.
Table 1: Physicochemical Properties of Bis(acetonitrile)palladium(II) p-toluenesulfonate
| Property | Value |
| CAS Number | 114757-66-3 |
| Molecular Formula | C₁₈H₂₀N₂O₆PdS₂ |
| Molecular Weight | 530.91 g/mol |
| Appearance | Yellow powder |
| Solubility | Soluble in organic solvents such as acetonitrile and methylene chloride. |
| Storage | Store under an inert atmosphere, in a freezer at -20°C. |
| Sensitivity | Air and moisture sensitive. |
The Core Principle: In-Situ Generation of the Active Pd(0) Catalyst
The efficacy of bis(acetonitrile)palladium(II) p-toluenesulfonate hinges on its ability to be smoothly reduced from a Pd(II) species to the catalytically active Pd(0) species in the presence of a suitable ligand and often a reducing agent (which can be a phosphine ligand, an amine, or an alcohol). The general activation pathway is depicted below.
Caption: General workflow for the in-situ generation of the active Pd(0) catalyst.
Application Note 1: Enantioselective Intermolecular Heck Reaction
A significant application of bis(acetonitrile)palladium(II) p-toluenesulfonate is in the enantioselective intermolecular Heck reaction. The work by Sigman and co-workers, published in Nature, demonstrates its utility in the reaction of tri-substituted alkenyl alcohols with aryl boronic acids, a transformation that was previously challenging.
Causality Behind Experimental Choices:
-
Precursor: [Pd(MeCN)₂(OTs)₂] is chosen for its ability to generate a cationic palladium intermediate, which is crucial for the enantioselective outcome.
-
Ligand: A chiral pyridino-oxazoline (Pyrox) ligand is used to induce asymmetry.
-
Oxidant: An oxidant is required in this specific type of Heck reaction (an oxidative Heck or Heck-Matsuda type reaction) where the aryl source is a boronic acid, not an aryl halide. The oxidant regenerates the Pd(II) catalyst.
-
Base: A mild base is used to facilitate the reaction.
Detailed Protocol: Enantioselective Heck Reaction of a Trisubstituted Alkenol
Caption: Experimental workflow for the enantioselective Heck reaction.
Table 2: Reagents and Conditions for Enantioselective Heck Reaction
| Reagent/Parameter | Quantity/Condition | Role |
| Alkenol Substrate | 1.0 equiv | Reactant |
| Aryl Boronic Acid | 2.0 equiv | Arylating Agent |
| [Pd(MeCN)₂(OTs)₂] | 5 mol % | Precursor |
| Chiral Ligand | 7.5 mol % | Asymmetric Induction |
| Base (e.g., NaHCO₃) | 2.0 equiv | Base |
| Oxidant (e.g., Benzoquinone) | 1.0 equiv | Regenerates Pd(II) |
| Solvent | Acetonitrile/Water | Reaction Medium |
| Temperature | Room Temperature | Reaction Condition |
| Time | 24-48 hours | Reaction Duration |
Step-by-Step Methodology:
-
To an oven-dried vial equipped with a magnetic stir bar, add bis(acetonitrile)palladium(II) p-toluenesulfonate (5 mol %) and the chiral pyridino-oxazoline ligand (7.5 mol %).
-
Evacuate and backfill the vial with an inert atmosphere (e.g., argon or nitrogen).
-
Add the solvent (a mixture of acetonitrile and water).
-
To this solution, add the aryl boronic acid (2.0 equiv) and the trisubstituted alkenyl alcohol (1.0 equiv).
-
Finally, add the base (e.g., sodium bicarbonate, 2.0 equiv) and the oxidant (e.g., 1,4-benzoquinone, 1.0 equiv).
-
Stir the reaction mixture vigorously at room temperature for the specified time (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired enantiomerically enriched product.
Application Note 2: Guidance for Suzuki-Miyaura Cross-Coupling
While specific literature protocols detailing the use of bis(acetonitrile)palladium(II) p-toluenesulfonate for the Suzuki-Miyaura reaction are not as prevalent, its properties make it an excellent candidate. The reaction couples an organoboron species with an organic halide or sulfonate. Aryl tosylates are suitable electrophiles for this transformation.
Rationale for an Adapted Protocol:
-
Ligand Choice: For coupling less reactive electrophiles like aryl tosylates, bulky, electron-rich phosphine ligands such as XPhos or SPhos are highly effective. They promote the oxidative addition step and facilitate the reductive elimination.
-
Base: A moderately strong base like K₃PO₄ or Cs₂CO₃ is typically required to facilitate the transmetalation step.
-
Solvent: Aprotic polar solvents like dioxane or THF are commonly used.
Representative Protocol (Adaptable): Suzuki-Miyaura Coupling of an Aryl Tosylate
This protocol is a starting point for optimization.
Table 3: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Reagent/Parameter | Quantity/Condition | Role |
| Aryl Tosylate | 1.0 equiv | Electrophile |
| Aryl Boronic Acid | 1.5 equiv | Nucleophile |
| [Pd(MeCN)₂(OTs)₂] | 2 mol % | Precursor |
| Ligand (e.g., XPhos) | 4 mol % | Ligand |
| Base (e.g., K₃PO₄) | 3.0 equiv | Base |
| Solvent | Dioxane | Reaction Medium |
| Temperature | 80-100 °C | Reaction Condition |
| Time | 12-24 hours | Reaction Duration |
Step-by-Step Methodology (Starting Point):
-
In a glovebox or under an inert atmosphere, add bis(acetonitrile)palladium(II) p-toluenesulfonate (2 mol %) and the phosphine ligand (e.g., XPhos, 4 mol %) to an oven-dried reaction vessel.
-
Add the aryl tosylate (1.0 equiv), the aryl boronic acid (1.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).
-
Add the anhydrous solvent (e.g., dioxane).
-
Seal the vessel and heat the reaction mixture with stirring at the specified temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine, then dry the organic layer and concentrate.
-
Purify by column chromatography.
Application Note 3: Guidance for Buchwald-Hartwig Amination
Similar to the Suzuki-Miyaura coupling, bis(acetonitrile)palladium(II) p-toluenesulfonate is a logical choice for the Buchwald-Hartwig amination of aryl tosylates, which forms a C-N bond.
Rationale for an Adapted Protocol:
-
Ligand Choice: The choice of ligand is critical and often substrate-dependent. Biaryl phosphine ligands (e.g., RuPhos, BrettPhos) are generally very effective for the amination of aryl tosylates.
-
Base: A strong, non-nucleophilic base is required, with sodium or lithium tert-butoxide (NaOtBu, LiOtBu) being the most common choices.
-
Solvent: Anhydrous ethereal or aromatic solvents like dioxane, THF, or toluene are typically used.
Representative Protocol (Adaptable): Buchwald-Hartwig Amination of an Aryl Tosylate
Table 4: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Reagent/Parameter | Quantity/Condition | Role |
| Aryl Tosylate | 1.0 equiv | Electrophile |
| Amine | 1.2 equiv | Nucleophile |
| [Pd(MeCN)₂(OTs)₂] | 2 mol % | Precursor |
| Ligand (e.g., RuPhos) | 4 mol % | Ligand |
| Base (e.g., NaOtBu) | 1.5 equiv | Base |
| Solvent | Toluene or Dioxane | Reaction Medium |
| Temperature | 100-110 °C | Reaction Condition |
| Time | 12-24 hours | Reaction Duration |
Step-by-Step Methodology (Starting Point):
-
Under an inert atmosphere, charge a reaction vessel with bis(acetonitrile)palladium(II) p-toluenesulfonate (2 mol %), the phosphine ligand (e.g., RuPhos, 4 mol %), and the base (e.g., NaOtBu, 1.5 equiv).
-
Add the aryl tosylate (1.0 equiv) and the amine (1.2 equiv).
-
Add the anhydrous solvent (e.g., toluene).
-
Seal the vessel and heat with stirring to the specified temperature.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, quench the reaction carefully with water.
-
Extract with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify by column chromatography.
Safety and Handling
Bis(acetonitrile)palladium(II) p-toluenesulfonate is toxic if inhaled and harmful if swallowed or in contact with skin. It can cause skin, eye, and respiratory irritation. Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. As it is air and moisture sensitive, it should be stored under an inert atmosphere and at low temperatures.
References
-
Bis(acetonitrile)palladium(ii) p-Toluenesulfonate - ChemBK. (2024-04-10). Retrieved from [https://www.chembk.com/en/chem/Bis(acetonitrile)palladium(ii) p-Toluenesulfonate]([Link] p-Toluenesulfonate)
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. (2022-07-10). Retrieved from [Link]
-
Bis(acetonitrile)palladium(II) p-toluenesulfonate, 98% | Pd(OTs)2(MeCN)2. Aspira Chemical. Retrieved from [Link]
- Sigman, M. S., et al. (2014). Palladium-catalysed enantioselective intermolecular Heck reaction of trisubstituted alkenyl alcohols with arylboronic acids. Nature, 508(7496), 340–344.
-
Palladium-Catalyzed Allylic Cross-Coupling Reactions of Primary- and Secondary Homoallylic Electrophiles - PMC - PubMed Central. (2012-06-28). Retrieved from [Link]
-
First Examples of a Tosylate in the Palladium-Catalyzed Heck Cross Coupling Reaction. ResearchGate. (2025-08-06). Retrieved from [Link]
Troubleshooting & Optimization
Technical Support Center: Improving Yield in Palladium-Catalyzed Cross-Coupling Reactions
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their reaction yields and troubleshoot common issues. Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency.[1][2] However, achieving high yields consistently can be challenging. This resource provides in-depth, experience-driven advice to help you navigate the complexities of these powerful transformations.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive about improving yields in palladium-catalyzed cross-coupling reactions.
Q1: My cross-coupling reaction is not working or giving a low yield. What are the first things I should check?
A1: When a reaction fails, it's best to start with the fundamentals. First, ensure that all reagents are pure and dry, as impurities can poison the catalyst.[3] Second, confirm that the reaction is being conducted under strictly inert conditions; oxygen can deactivate the palladium catalyst.[4] Third, verify that the correct stoichiometry of reagents, including the base, has been used. Finally, ensure that the active Pd(0) catalyst is being generated in situ, especially if you are using a Pd(II) precatalyst.[1][3]
Q2: How do I choose the right ligand for my specific reaction?
A2: Ligand choice is critical for a successful cross-coupling reaction.[5][6] The ligand stabilizes the palladium center, influences its reactivity, and can affect both the oxidative addition and reductive elimination steps of the catalytic cycle.[5] For many common reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations, bulky, electron-rich phosphine ligands (e.g., Buchwald-type dialkylbiarylphosphines) are often a good starting point as they promote the formation of the active monoligated palladium(0) species.[7] N-heterocyclic carbenes (NHCs) are another class of ligands that are more electron-rich and bulkier than phosphines, which can also be highly effective.[5] It is often necessary to screen a small library of ligands to find the optimal one for a specific substrate combination.[3]
Q3: What is the role of the base, and how do I select the appropriate one?
A3: The base plays a crucial role in the catalytic cycle, most notably in the transmetalation step of many cross-coupling reactions (e.g., Suzuki, Heck). It also neutralizes the acid generated during the reaction. The choice of base depends on the specific coupling reaction and the substrates involved. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOtBu). The strength and solubility of the base can significantly impact the reaction rate and yield. For instance, stronger bases may be required for less reactive substrates.[3]
Q4: Can the solvent really make a big difference in my reaction yield?
A4: Absolutely. The solvent can influence the solubility of reagents, the stability of the catalyst, and the rates of the individual steps in the catalytic cycle.[8][9] The choice of solvent can even alter the selectivity of a reaction.[9][10] Common solvents include toluene, THF, dioxane, and DMF. The polarity of the solvent can be a key factor; for example, polar solvents can stabilize charged intermediates and transition states, potentially accelerating certain steps.[9][10] It is often beneficial to screen a few different solvents to find the optimal conditions.
Q5: I see a black precipitate in my reaction. Is my catalyst dead?
A5: The formation of a black precipitate, often referred to as palladium black, can indicate catalyst decomposition to inactive Pd(0) aggregates.[11][12] This is a common mode of catalyst deactivation.[11] However, a color change to black does not always signify complete reaction failure. Some reactions may still proceed to completion even with the formation of some palladium black.[12] If you observe this and have a low yield, it is a strong indicator that you need to re-evaluate your reaction conditions to better stabilize the active catalytic species.
Troubleshooting Guide: From Diagnosis to Solution
This section provides a systematic approach to troubleshooting common problems encountered in palladium-catalyzed cross-coupling reactions.
Symptom 1: Low or No Conversion of Starting Materials
If your reaction shows minimal or no formation of the desired product, consider the following potential causes and solutions.
Potential Cause A: Inactive Catalyst
The active catalyst in most cross-coupling reactions is a Pd(0) species.[13] If you are using a Pd(II) precatalyst, it must be efficiently reduced to Pd(0) in situ.[1][2] Failure to do so will result in a stalled reaction.
Diagnostic Steps:
-
Review Precatalyst Activation: If using a Pd(II) source like Pd(OAc)₂ or PdCl₂, ensure your protocol includes conditions for its reduction. Some reactions rely on a phosphine ligand, solvent, or even one of the coupling partners to act as the reductant.[1]
-
Consider a Pre-formed Pd(0) Source: If you suspect issues with in situ reduction, try using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to see if the reaction proceeds.
-
Use a Modern Precatalyst: Consider using commercially available, well-defined Pd(II) precatalysts (e.g., Buchwald G3 or G4 precatalysts) that are designed for rapid and clean generation of the active Pd(0) species.[3][7]
Troubleshooting Protocol: Precatalyst Activation Test
-
In a separate, small-scale reaction vessel, combine the Pd(II) source and ligand in the reaction solvent under an inert atmosphere.
-
Heat the mixture to the reaction temperature for a short period (e.g., 15-30 minutes) before adding the substrates and base.
-
Compare the results of this "pre-activation" protocol to your standard procedure. An improvement in yield suggests that catalyst activation was initially problematic.
Potential Cause B: Catalyst Poisoning
Catalyst poisoning occurs when impurities in the reaction mixture bind to the palladium center and inhibit its catalytic activity.[14][15]
Common Catalyst Poisons:
-
Sulfur and Thiols: Even trace amounts of sulfur-containing compounds can irreversibly bind to palladium.[14]
-
Oxygen: Molecular oxygen can oxidize the active Pd(0) to inactive Pd(II) species.[4]
-
Water: While some cross-coupling reactions tolerate water, excess water can lead to unwanted side reactions like deboronation in Suzuki couplings.
-
Other Metals: Contamination from other transition metals can interfere with the catalytic cycle.
Troubleshooting Protocol: Reagent Purity Check
-
Purify Substrates: If possible, purify your starting materials by recrystallization, distillation, or column chromatography.
-
Degas Solvents Thoroughly: Ensure solvents are rigorously degassed to remove dissolved oxygen. This can be done by bubbling a stream of inert gas (argon or nitrogen) through the solvent or by several freeze-pump-thaw cycles.[12]
-
Use High-Purity Reagents: Whenever possible, use reagents from reputable suppliers that are specified for use in catalysis.
Potential Cause C: Poor Solubility
If one or more of your reactants are not fully dissolved in the solvent, the reaction will be slow or incomplete.[16]
Troubleshooting Protocol: Solubility Enhancement
-
Screen Solvents: Test a range of solvents with different polarities to find one that provides good solubility for all components at the reaction temperature.[16]
-
Increase Temperature: Higher temperatures can increase the solubility of your reagents and also accelerate the reaction rate.[3]
-
Use a Co-solvent: In some cases, adding a co-solvent can improve solubility.[17] For example, using a mixture of toluene and a more polar solvent like DMF might be effective.
Symptom 2: Formation of Significant Side Products
The presence of side products can complicate purification and reduce the yield of your desired product.
Potential Cause A: Homocoupling of Starting Materials
Homocoupling occurs when two molecules of the same starting material react with each other. For example, in a Suzuki reaction, the boronic acid can homocouple to form a biaryl byproduct.
Causality: Homocoupling of boronic acids can be promoted by the presence of oxygen or by certain palladium catalysts. In Sonogashira couplings, the alkyne can homocouple (Glaser coupling), especially in the presence of a copper co-catalyst.
Troubleshooting Protocol: Minimizing Homocoupling
-
Strictly Anaerobic Conditions: Ensure your reaction is set up under a thoroughly inert atmosphere to minimize oxygen-induced homocoupling.[4]
-
Control Stoichiometry: Use a slight excess (e.g., 1.1-1.2 equivalents) of the organometallic reagent to ensure the complete consumption of the electrophile.
-
Copper-Free Sonogashira: For Sonogashira reactions, consider using a copper-free protocol to avoid Glaser coupling.[18]
-
Optimize Ligand and Base: The choice of ligand and base can influence the relative rates of cross-coupling versus homocoupling. Screening these parameters can help to minimize the unwanted side reaction.
Potential Cause B: Protodeboronation (in Suzuki Coupling)
Protodeboronation is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. This consumes the boronic acid and prevents it from participating in the cross-coupling reaction.
Causality: This side reaction is often promoted by the presence of water and a strong base, particularly at elevated temperatures.
Troubleshooting Protocol: Suppressing Protodeboronation
-
Use Anhydrous Conditions: Use dry solvents and reagents to minimize the amount of water in the reaction.
-
Select a Milder Base: If possible, use a weaker base like K₂CO₃ or KF instead of stronger bases like K₃PO₄ or hydroxides.[16]
-
Lower Reaction Temperature: If the reaction kinetics allow, running the reaction at a lower temperature can reduce the rate of protodeboronation.
-
Use Boronic Esters: Boronic esters (e.g., pinacol esters) are often more stable to protodeboronation than the corresponding boronic acids.
Data-Driven Optimization Strategies
A systematic approach to optimizing your reaction conditions is often the most efficient way to improve yields.
Table 1: Ligand Selection Guide for Common Cross-Coupling Reactions
| Reaction Type | Recommended Ligand Classes | Key Considerations |
| Suzuki-Miyaura | Bulky, electron-rich dialkylbiarylphosphines (e.g., SPhos, XPhos, RuPhos) | Excellent for coupling aryl chlorides and sterically hindered substrates.[7] |
| Buchwald-Hartwig Amination | Bulky, electron-rich dialkylbiarylphosphines (e.g., BrettPhos, JohnPhos) | Ligand choice is crucial for C-N bond formation with a wide range of amines. |
| Heck | Phosphines (e.g., PPh₃, P(o-tolyl)₃), NHCs | The choice depends on the electronic nature of the olefin and aryl halide. |
| Sonogashira | Phosphines (e.g., PPh₃, Xantphos) | Often used in conjunction with a copper(I) co-catalyst.[19] |
| Stille | Phosphines (e.g., PPh₃, P(2-furyl)₃) | The toxicity of organotin reagents is a major drawback.[20] |
Table 2: Common Solvents and Their Properties
| Solvent | Polarity | Boiling Point (°C) | Common Applications |
| Toluene | Non-polar | 111 | Suzuki, Heck, Stille |
| Tetrahydrofuran (THF) | Polar aprotic | 66 | Suzuki, Buchwald-Hartwig |
| 1,4-Dioxane | Polar aprotic | 101 | Suzuki, Sonogashira |
| Dimethylformamide (DMF) | Polar aprotic | 153 | Heck, Sonogashira |
| Acetonitrile (MeCN) | Polar aprotic | 82 | Can influence selectivity in some couplings.[9] |
Visualizing the Process: Diagrams and Workflows
The Palladium Cross-Coupling Catalytic Cycle
Understanding the fundamental steps of the catalytic cycle is key to rational troubleshooting.
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling.
Troubleshooting Workflow for Low Yield
A logical workflow can help you efficiently identify and solve the root cause of low reaction yields.
Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.
By systematically addressing these common issues and employing a data-driven approach to optimization, you can significantly improve the yield and robustness of your palladium-catalyzed cross-coupling reactions.
References
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health.[Link]
-
Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. ACS Publications.[Link]
-
Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Publications.[Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit.[Link]
-
Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. MDPI.[Link]
-
Poisoning and deactivation of palladium catalysts. ResearchGate.[Link]
-
What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora.[Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry.[Link]
-
Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.[Link]
-
Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. ACS Publications.[Link]
-
How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers.[Link]
-
CROSS-COUPLING reactions - everything YOU need to know! YouTube.[Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications.[Link]
-
How can I solve my problem with Suzuki coupling? ResearchGate.[Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. Royal Society of Chemistry.[Link]
-
Optimizing the Heck–Matsuda Reaction in Flow with a Constraint-Adapted Direct Search Algorithm. ACS Publications.[Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications.[Link]
-
Poisoning and deactivation of palladium catalysts. SciSpace.[Link]
-
Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI.[Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health.[Link]
-
Sonogashira Coupling. Chemistry LibreTexts.[Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health.[Link]
-
Optimization of reaction conditions for the Sonogashira reaction. ResearchGate.[Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES.[Link]
-
Research progress on the deactivation mechanism and suppression strategies of Pd-based catalysts for methane oxidation. Royal Society of Chemistry.[Link]
-
Heck Reaction—State of the Art. MDPI.[Link]
-
Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. ResearchGate.[Link]
-
Optimization of the Mizoroki-Heck Reaction Using Design of Experiment (DoE). ResearchGate.[Link]
-
Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization. DiVA portal.[Link]
-
Stille Cross-Coupling|Basics|Mechanism|Catalytic Cycle| Examples. YouTube.[Link]
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Sonogashira Coupling. Organic Chemistry Portal.[Link]
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Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Beilstein Journal of Organic Chemistry.[Link]
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Heck Reaction. Organic Chemistry Portal.[Link]
-
A Historical Note of the Stille Reaction. ResearchGate.[Link]
-
The Intramolecular Heck Reaction. Macmillan Group.[Link]
-
The Stille Reaction. Myers Group, Harvard University.[Link]
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Technical Support Center: Troubleshooting Side Products in Palladium-Catalyzed Amination
Welcome to the technical support center for palladium-catalyzed amination, also widely known as the Buchwald-Hartwig amination. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their C-N cross-coupling reactions and troubleshoot common side product formations. As a Senior Application Scientist with extensive field experience, I've designed this resource to provide not just protocols, but the underlying chemical logic to empower you to solve challenges in your own laboratory.
Frequently Asked Questions (FAQs)
Q1: My reaction is producing a significant amount of hydrodehalogenated arene. What is causing this and how can I minimize it?
A1: Hydrodehalogenation, the replacement of a halogen with a hydrogen atom on your aryl halide, is one of the most common side reactions in Buchwald-Hartwig amination.[1] This occurs when a palladium-hydride species is generated in the catalytic cycle, which can then reductively eliminate the arene.
Mechanism of Hydrodehalogenation:
The primary pathway to the formation of the undesired palladium-hydride intermediate is through β-hydride elimination from the palladium-amido complex.[1][2] This is particularly prevalent when using primary amines which possess β-hydrogens.[1][3]
Troubleshooting Strategies:
-
Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich dialkylbiaryl phosphine ligands, such as those developed by the Buchwald group, are designed to sterically favor the desired reductive elimination of the arylamine over β-hydride elimination.[2] These ligands promote a faster rate of C-N bond formation, outcompeting the hydrodehalogenation pathway.[2]
-
Base Selection: The strength and nature of the base can influence the concentration of palladium-hydride species. While strong bases like sodium tert-butoxide (NaOtBu) are common, they can sometimes promote side reactions. Screening weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be beneficial, especially if your substrates are base-sensitive.[4]
-
Temperature Optimization: Lowering the reaction temperature can sometimes disfavor the β-hydride elimination pathway relative to the desired reductive elimination. It is advisable to run a temperature screen to find the optimal balance between reaction rate and selectivity.
-
Amine Concentration: In some cases, a high concentration of the amine can contribute to the formation of palladium-hydride species. Using the amine as the limiting reagent or adding it slowly to the reaction mixture can be an effective strategy.
Q2: I am observing the formation of a diarylamine (Ar₂NH) or even a triarylamine (Ar₃N) as a major byproduct. How can I improve the selectivity for monoarylation?
A2: The formation of diaryl- or triarylamines is a common issue, particularly when using primary amines or ammonia as the nucleophile.[5][6] This occurs because the newly formed primary or secondary arylamine can be more nucleophilic than the starting amine and can compete for the palladium catalyst in a subsequent coupling reaction.
Strategies to Promote Monoarylation:
-
Control of Stoichiometry: Using a slight excess of the amine relative to the aryl halide can help to favor the initial coupling and minimize the second arylation. However, a large excess of the amine can sometimes lead to other side reactions.
-
Use of Ammonia Surrogates: For the synthesis of primary anilines, direct coupling with ammonia can be challenging due to its tight binding to palladium and the propensity for over-arylation.[2] Using ammonia equivalents like benzophenone imine or a silylamide, followed by hydrolysis, is a highly effective strategy to obtain the desired primary aniline.[2][5]
-
Ligand Effects: Certain bulky ligands can sterically hinder the approach of the larger arylamine product to the palladium center, thus favoring the reaction with the smaller, starting amine.
-
Reaction Conditions: Lower reaction temperatures and shorter reaction times can sometimes minimize the extent of the second arylation, as it is often a slower process than the initial coupling.
Q3: My reaction is sluggish and I'm seeing a lot of starting material decomposition, including the formation of biaryl homocoupling products. What could be the issue?
A3: A sluggish reaction with accompanying decomposition suggests potential issues with catalyst activity or stability. The formation of symmetrical biaryls (Ar-Ar) is a known side reaction in palladium-catalyzed couplings and is often referred to as Ullmann-type homocoupling.[7][8]
Troubleshooting Catalyst Deactivation and Homocoupling:
-
Catalyst Precursor: If you are using a Pd(II) source like Pd(OAc)₂, ensure that the in-situ reduction to the active Pd(0) species is efficient.[9] Incomplete reduction can lead to lower catalyst activity. The use of pre-catalysts, which readily form the active LPd(0) species upon exposure to a base, is often a more reliable approach.[4]
-
Ligand Degradation: Phosphine ligands can be susceptible to oxidation or other degradation pathways, especially at elevated temperatures. Ensuring a strictly inert atmosphere (e.g., argon or nitrogen) is crucial.
-
Solvent Choice: The choice of solvent can significantly impact the reaction. While common solvents include toluene, dioxane, and THF, some solvents like chlorinated solvents, acetonitrile, or pyridine can inhibit the reaction by coordinating to the palladium center.[4]
-
Base Incompatibility: Certain strong bases can react with your starting materials or ligands, leading to decomposition.[4] If you suspect this, screen a panel of weaker bases.
-
Homocoupling Mitigation: Homocoupling of aryl halides can be promoted by certain reducing agents and reaction conditions.[10][11] Optimizing the ligand-to-palladium ratio and ensuring the absence of adventitious water or oxygen can sometimes suppress this side reaction.
Troubleshooting Guides
Guide 1: Systematic Approach to Optimizing a Failing Buchwald-Hartwig Amination
When faced with a low-yielding or messy Buchwald-Hartwig reaction, a systematic approach to troubleshooting is essential. The following workflow will guide you through a logical sequence of experiments to identify and resolve the issue.
Caption: A logical workflow for troubleshooting a low-yielding Buchwald-Hartwig amination.
Experimental Protocol: Ligand and Base Screening
-
Setup: In a glovebox, arrange an array of reaction vials.
-
Stock Solutions: Prepare stock solutions of your aryl halide, amine, and palladium precursor in the chosen solvent to ensure accurate dispensing.
-
Dispensing: To each vial, add the palladium precursor and the designated ligand. Then, add the stock solution of the aryl halide and amine.
-
Base Addition: Add the appropriate solid base to each vial.
-
Reaction: Seal the vials, remove them from the glovebox, and place them in a pre-heated reaction block.
-
Analysis: After the designated reaction time, quench the reactions and analyze the product distribution by LC-MS or GC-MS.
Data Presentation: Example Screening Table
| Entry | Ligand | Base | Temperature (°C) | Yield (%) | Hydrodehalogenation (%) |
| 1 | P(o-tol)₃ | NaOtBu | 100 | 45 | 30 |
| 2 | XPhos | NaOtBu | 100 | 85 | 5 |
| 3 | XPhos | Cs₂CO₃ | 100 | 70 | <2 |
| 4 | XPhos | NaOtBu | 80 | 92 | <1 |
Guide 2: Identifying the Source of Hydrodehalogenation
To confirm if β-hydride elimination is the primary source of your hydrodehalogenated side product, you can perform a deuteration experiment.
Experimental Protocol: Deuterium Labeling Study
-
Reagents: Use a deuterated amine (e.g., R₂ND₂) or a deuterated solvent if you suspect the solvent is a hydride source.
-
Reaction: Set up the reaction under your standard conditions, substituting the deuterated reagent.
-
Analysis: Analyze the hydrodehalogenated side product by mass spectrometry. The incorporation of deuterium into the arene will confirm that the hydride is originating from the deuterated source.
Caption: A diagram illustrating the logic of a deuterium labeling experiment to probe the mechanism of hydrodehalogenation.
Mechanistic Insights: The Competing Pathways
The outcome of a Buchwald-Hartwig amination is often determined by the competition between two key steps: reductive elimination and β-hydride elimination.
Caption: The critical branch point in the catalytic cycle determining product versus side product formation.
Understanding these competing pathways is fundamental to effective troubleshooting. By carefully selecting your ligand, base, and reaction conditions, you can steer the reaction towards the desired C-N bond formation and achieve high yields of your target molecule.
References
-
Wikipedia. Buchwald–Hartwig amination. [Link]
- Surry, D. S., & Buchwald, S. L. (2011). Buchwald-Hartwig amination of aryl halides and pseudo-halides. Chemical Science, 2(1), 27-50.
- Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thioetherification of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544.
-
Novartis OAK. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
-
Rojas Lab. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]
- Green, R. A., & Hartwig, J. F. (2014). Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. Organic letters, 16(16), 4388-4391.
- Dorel, R., & Feringa, B. L. (2019). The Buchwald–Hartwig Amination After 25 Years.
- Green, R. A., & Hartwig, J. F. (2014). Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. Organic letters, 16(16), 4388-4391.
-
Rojas Lab. Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. [Link]
- Lipshutz, B. H., & Ghorai, S. (2012). Ligated Pd-catalyzed aminations of aryl/heteroaryl halides with aliphatic amines under sustainable aqueous micellar conditions. Organic letters, 14(16), 4222-4225.
- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Palladium-catalyzed (Ullmann-type) homocoupling of aryl halides: a convenient and general synthesis of symmetrical biaryls via inter-and intramolecular coupling reactions. Organic letters, 4(23), 4057-4060.
- Torborg, C., & Beller, M. (2009). Palladium-catalyzed CN and CO coupling–a practical guide from an industrial vantage point.
- Glorius, F. (2023).
- Shen, Q., & Hartwig, J. F. (2006). Scope and mechanism of palladium-catalyzed amination of five-membered heterocyclic halides. The Journal of organic chemistry, 71(1), 269-278.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of palladium-catalyzed C–N cross-coupling reactions. Chemical reviews, 116(19), 12564-12649.
- Heck, R. F. (1968). The addition of organopalladium compounds to olefins. Journal of the American Chemical Society, 90(20), 5518-5526.
- Bariwal, J., & Van der Eycken, E. (2013). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Chemical Society Reviews, 42(23), 9283-9303.
- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Homocoupling reactions of aryl halides-typical procedures with Cu, Ni and Pd catalysts. Chemical reviews, 102(5), 1359-1469.
- Gevorgyan, V., & Takeda, A. (2020). Merging of light/dark palladium catalytic cycles enables multicomponent tandem alkyl heck/tsuji–trost homologative amination reaction toward allylic amines. Journal of the American Chemical Society, 142(28), 12152-12159.
- Lee, S. H., & Lee, J. Y. (2006). Homocoupling of aryl halides using catalytic system of palladium and phosphite. Bulletin of the Korean Chemical Society, 27(8), 1152-1154.
- Roughley, S. D., & Jordan, A. M. (2011). Chapter 6: Palladium-and copper-catalysed C–N cross-coupling in drug discovery. In Catalysis in drug discovery and development (pp. 162-201). The Royal Society of Chemistry.
-
Wikipedia. β-Hydride elimination. [Link]
- Shrestha, R., & Giri, R. (2019). Cu-catalyzed C–N coupling with sterically hindered partners. The Journal of organic chemistry, 84(16), 10078-10087.
- Chen, B., Li, X., Liu, Y., Li, Y., & Li, W. (2018). The reaction pathway of reductive amination of phenol to aniline over Pd catalysts.
- Wolfe, J. P., & Buchwald, S. L. (1997). Palladium-catalyzed amination of aryl triflates and importance of triflate addition rate. The Journal of Organic Chemistry, 62(18), 6066-6068.
- Wipf, P. (2006). The Synthetic & Mechanistic Organic Chemistry of Palladium. University of Pittsburgh.
- Vaddula, B. R., Saha, A., & Viciu, M. S. (2019). Pd-catalyzed C–N coupling reactions facilitated by organic bases: mechanistic investigation leads to enhanced reactivity in the arylation of weakly binding amines.
- Beletskaya, I. P., & Cheprakov, A. V. (2004). Direct homocoupling of aryl halides catalyzed by palladium. Journal of organometallic chemistry, 689(24), 4057-4081.
- Larhed, M., & Hallberg, A. (1996). Suppressed β-hydride elimination in palladium-catalyzed cascade cyclization− coupling reactions. The Journal of Organic Chemistry, 61(26), 9582-9585.
-
EPFL. Palladium Catalyzed C-H Amination. [Link]
- Leadbeater, N. E., & Marco, M. (2003). Palladium-catalyzed homocoupling and cross-coupling reactions of aryl halides in poly (ethylene glycol). The Journal of organic chemistry, 68(14), 5660-5667.
-
Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
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Technical Support Center: Scaling Up Palladium-Catalyzed Reactions from Lab to Pilot Plant
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, particularly in the pharmaceutical and fine chemical industries.[1][2] The transition of these sensitive and often complex reactions from the controlled environment of a laboratory to the more demanding setting of a pilot plant presents a unique set of challenges. This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and navigating the intricacies of scaling up palladium-catalyzed reactions. Here, we combine fundamental principles with practical, field-proven insights to ensure a successful and efficient scale-up process.
Frequently Asked Questions (FAQs)
This section addresses some of the most common initial questions and concerns that arise during the scale-up of palladium-catalyzed reactions.
Q1: My reaction worked perfectly on a gram scale, but is sluggish and incomplete in the pilot plant. What are the likely causes?
A1: This is a classic scale-up issue. The primary culprits are often related to mass and heat transfer limitations. In larger reactors, inefficient mixing can lead to localized concentration gradients of reactants and catalyst, slowing down the reaction rate.[3][4] Inadequate heat transfer can also be a problem, as exothermic reactions can develop hot spots that lead to catalyst decomposition or side reactions, while endothermic reactions may not reach the optimal temperature for efficient catalysis.[5]
Q2: I'm observing a significant increase in impurities and byproducts at the pilot scale. Why is this happening and how can I control it?
A2: The impurity profile of a reaction can change dramatically upon scale-up. This can be due to several factors, including longer reaction times, localized "hot spots" from poor heat transfer, and increased sensitivity to trace impurities in starting materials and solvents that were negligible at the lab scale.[6] To control this, it is crucial to re-optimize reaction parameters such as temperature, reaction time, and the rate of addition of reagents. Rigorous quality control of all raw materials is also essential.
Q3: How do I choose the right palladium catalyst and ligand for a pilot-plant scale reaction?
A3: While a catalyst system may be effective in the lab, its suitability for the pilot plant depends on several additional factors. Catalyst stability, activity (turnover number and turnover frequency), cost, and ease of removal become paramount.[7] For large-scale operations, more robust and highly active pre-catalysts are often preferred. The choice of ligand should also be re-evaluated for its stability under pilot plant conditions and its impact on catalyst performance and removal.
Q4: What are the key safety considerations when running palladium-catalyzed reactions at a larger scale?
A4: Safety is a critical concern during scale-up.[8] Palladium catalysts, particularly on carbon supports (Pd/C), can be pyrophoric, especially when dry and exposed to air.[9] Hydrogenation reactions involving palladium catalysts carry the risk of fire or explosion if not handled properly. Exothermic reactions must be carefully controlled to prevent thermal runaways. A thorough process safety review, including a Hazard and Operability (HAZOP) study, is essential before any pilot plant campaign.[10]
Q5: My final product is contaminated with residual palladium. What are the best methods for removal at the pilot scale?
A5: Removing palladium to meet stringent regulatory limits (often in the low ppm range) is a common challenge.[11][12] While crystallization can sometimes be effective, it is often insufficient.[13] Common industrial methods for palladium removal include treatment with scavengers (such as thiol-functionalized silica or activated carbon), extraction, or the use of specialized cartridges containing scavenging agents.[13][14] The choice of method depends on the nature of the product, the solvent system, and the cost-effectiveness of the process.[11]
Troubleshooting Guides
This section provides in-depth guidance on specific issues that are frequently encountered during the scale-up of palladium-catalyzed reactions.
Guide 1: Diagnosing and Mitigating Catalyst Deactivation
Catalyst deactivation is a major obstacle to efficient and reproducible pilot-plant operations. Understanding the root cause is the first step to finding a solution.
Symptoms:
-
Reaction stalls before completion.
-
Increased reaction times are required to achieve the desired conversion.
-
Formation of palladium black.
-
Inconsistent reaction performance between batches.
Potential Causes and Solutions:
| Cause | Diagnostic Approach | Mitigation Strategies |
| Catalyst Poisoning | Analyze starting materials and solvents for impurities (e.g., sulfur, thiols, peroxides). | Purify raw materials. Use higher-purity solvents.[15] |
| Thermal Decomposition | Monitor the internal reaction temperature for exotherms or "hot spots." | Improve agitation. Control the rate of reagent addition. Use a reactor with better heat transfer capabilities. |
| Ligand Degradation | Analyze the reaction mixture for ligand decomposition products. | Select a more thermally stable ligand. Optimize the reaction temperature. |
| Palladium Agglomeration | Formation of visible palladium black.[15] | Use a lower catalyst loading.[15] Consider a different catalyst or ligand system that is less prone to aggregation. The use of certain additives can sometimes prevent the transformation of Pd(II) complexes into metallic Pd aggregates.[16][17] |
Experimental Protocol: Screening for Catalyst Stability
-
Set up parallel small-scale reactions under the proposed pilot plant conditions (temperature, concentration).
-
In separate reactions, intentionally spike the reaction with potential impurities identified in the raw material analysis.
-
Monitor the reaction progress in each vial over time using an appropriate analytical technique (e.g., HPLC, UPLC).
-
Compare the reaction profiles to identify any impurities that cause significant catalyst deactivation.
Caption: A decision tree for troubleshooting catalyst deactivation.
Guide 2: Overcoming Mass and Heat Transfer Limitations
What works in a round-bottom flask doesn't always translate to a multi-hundred-liter reactor. Understanding the principles of mass and heat transfer is crucial for a successful scale-up.
Symptoms:
-
Reaction is significantly slower at a larger scale.
-
Poor reproducibility between batches.
-
Formation of localized hot spots or temperature gradients.
-
Incomplete conversion, even with extended reaction times.
Key Parameters and Optimization Strategies:
| Parameter | Impact on Scale-up | Optimization Strategy |
| Agitation Rate | Affects mixing efficiency and heat transfer. | Correlate stirrer speed to power input per unit volume (P/V) for consistent mixing across scales. |
| Reactor Geometry | Baffles and impeller design significantly impact mixing. | Use baffled reactors for improved turbulence. Select an appropriate impeller for the viscosity of the reaction mixture. |
| Rate of Addition | Can control the rate of heat generation in exothermic reactions. | Develop a controlled addition profile for key reagents. |
| Solvent Choice | Affects solubility of reactants and catalyst, as well as heat capacity. | Choose a solvent that ensures all components remain in solution and has a suitable boiling point for temperature control.[18] |
Experimental Protocol: Determining the Optimal Agitation Speed
-
In a lab-scale reactor with a geometry that mimics the pilot plant vessel, run the reaction at various agitation speeds.
-
Monitor the reaction rate and impurity profile at each speed.
-
Identify the minimum agitation speed at which the reaction rate is no longer limited by mixing (the "just suspended" state for heterogeneous catalysts or the point of maximum rate for homogeneous reactions).
-
Use this data to calculate the equivalent power input per unit volume for the pilot plant reactor.
Guide 3: Effective Palladium Removal Strategies
Meeting the stringent regulatory requirements for residual palladium in active pharmaceutical ingredients (APIs) is a critical final step in the process.
Common Palladium Removal Techniques for Pilot-Plant Scale:
| Method | Advantages | Disadvantages |
| Activated Carbon | Cost-effective, readily available.[13] | Can have variable performance, may require high loadings, and can sometimes adsorb the product.[11] |
| Thiol-Functionalized Silica | High affinity for palladium, can be very effective.[13] | More expensive than activated carbon. |
| Scavenging Resins | Can be used in a flow-through setup, allowing for continuous processing. | May require specific solvent compatibility. |
| Crystallization | Can be a very effective purification step if the palladium does not co-crystallize with the product. | Not always effective; can sometimes concentrate the palladium in the crystalline material.[11] |
Experimental Protocol: Screening for the Optimal Scavenger
-
Take a sample of the crude reaction mixture after the reaction is complete.
-
Divide the sample into several aliquots.
-
Treat each aliquot with a different scavenger (e.g., various grades of activated carbon, different types of functionalized silica) at a fixed loading (e.g., 5-10 wt%).
-
Stir the samples for a set period (e.g., 2-4 hours) at the desired temperature.
-
Filter each sample and analyze the filtrate for residual palladium content using ICP-MS or a similar technique.
-
Select the scavenger that provides the most efficient removal with the lowest product loss.
Caption: A typical workflow for developing a palladium removal process.
Process Analytical Technology (PAT) for Scale-up
Process Analytical Technology (PAT) involves the use of in-situ analytical tools to monitor and control manufacturing processes in real-time.[19] For palladium-catalyzed reactions, PAT can be invaluable for a successful scale-up.
Applications of PAT in Palladium Catalysis Scale-up:
-
Reaction Kinetics Monitoring: In-situ spectroscopy (e.g., FT-IR, Raman) can track the consumption of starting materials and the formation of products, providing real-time kinetic data.[20] This allows for precise determination of reaction endpoints and can help identify any deviations from the expected reaction profile.
-
Temperature and Exotherm Control: Fiber-optic temperature probes can provide accurate and rapid temperature measurements throughout the reactor, helping to identify and control localized exotherms.
-
Process Control: The data from PAT tools can be used to implement automated control strategies, such as adjusting the feed rate of a reagent to maintain a constant reaction temperature.
By integrating PAT into your scale-up strategy, you can gain a deeper understanding of your process, improve reproducibility, and enhance the overall safety and efficiency of your pilot plant operations.[21]
References
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023).
- Palladium-C
- Robust and Reliable Palladium Prec
- Process analytical technology (PAT) as a versatile tool for real-time monitoring and kinetic evaluation of photocatalytic reactions. (n.d.). RSC Publishing.
- Solvent effects in palladium catalysed cross-coupling reactions. (2019). RSC Publishing.
- Palladium-Loading Ceramic Catalytic Membrane Reactors for Mizoroki–Heck Reaction. (n.d.). MDPI.
- Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. (2021).
- Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. (n.d.).
- Revisiting the Role of Mass and Heat Transfer in Gas–Solid C
- Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (n.d.). ACS Medicinal Chemistry Letters.
-
Heat transfer intensification in compact tubular reactors with cellular internals. (2023). IRIS .
- Heterogeneous versus Homogeneous Palladium Catalysts for Cross‐Coupling Reactions. (2012). qualitas1998.net.
- Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. (n.d.). PMC - NIH.
- Precautions for Using Palladium Carbon C
- Ligand and Solvent Selection for Enhanced Separation of Palladium Catalysts by Organic Solvent Nanofiltr
- Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purific
- How to Remove Palladium in three easy steps. (2023). Biotage.
- Revisiting the Role of Mass and Heat Transfer in Gas–Solid C
- Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. (2023).
- Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. (2025).
- Why does palladium catalyst deactivate during Suzuki coupling in small-scale undergraduate labs?. (2025).
- Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams: A method for scale-up. (2025).
- Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. (n.d.).
- How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. (n.d.). Frontiers.
- Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. (n.d.).
- Discovery, Synthesis, and Scale-up of Efficient Palladium Catalysts Useful for the Modification of Nucleosides and Heteroarenes. (2020). MDPI.
- Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents. (2025).
- Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applic
- A Reactor Scale-Up Methodology from Lab-Scale to Pilot-Scale Operations: Numerical Modeling of THFA Dehydration to DHP in Packed-Bed Reactors. (2024).
- Efficient Heterogeneous Palladium Catalysts in Oxidative Cascade Reactions. (n.d.). PMC - NIH.
- Ligand and Solvent Selection for Enhanced Separation of Palladium Catalysts by Organic Solvent Nanofiltr
- Palladium-catalysed cross coupling reactions: what's in the future? with Bruce Lipshutz. (2023). YouTube.
- Quickly and Easily Remove Residual Metals from APIs to Approved Levels. (n.d.). Sopachem.
- Mod-01 Lec-07 Catalyst deactivation and accounting for it in design – II. (2014). YouTube.
- Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. (2021).
- Palladium Detection for API Purific
- Application of Process Analytical Technology (PAT) in the Antibody-Drug Conjugate (ADC)
- Solvent coordination to palladium can invert the selectivity of oxidative addition. (n.d.). Chemical Science (RSC Publishing).
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Validation & Comparative
A Senior Application Scientist's Guide to Alternative Pre-Catalysts for the Mizoroki-Heck Reaction
The Mizoroki-Heck reaction stands as a pillar of modern synthetic chemistry, enabling the elegant formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1] While traditional homogeneous palladium pre-catalysts have been instrumental, their practical application, especially on an industrial scale, is hampered by significant drawbacks. These include the high cost of palladium, contamination of products with residual metal, and the difficulty of recovering and reusing the catalyst.[2][3] Furthermore, the phosphine ligands often required can be expensive and toxic.[4] This guide offers an in-depth comparison of leading alternative pre-catalysts designed to overcome these challenges, providing researchers and process chemists with the data and protocols needed to make informed decisions for their synthetic goals.
The Shift from Homogeneous Systems: Why Seek Alternatives?
The quintessential Mizoroki-Heck reaction employs soluble palladium complexes, such as Pd(OAc)₂/PPh₃ or Pd(PPh₃)₄, as pre-catalysts.[4][5] These systems typically exhibit high activity and selectivity. However, their homogeneous nature is their primary liability in a process chemistry context.
-
Catalyst Recovery: Separation of the catalyst from the product stream is non-trivial, often requiring costly and intensive purification methods like chromatography, which leads to the loss of the expensive palladium catalyst.[2]
-
Product Purity: For pharmaceutical applications, stringent limits on heavy metal contamination necessitate extensive purification, adding steps and cost to the overall process.[2]
-
Ligand Sensitivity: Many phosphine ligands are sensitive to air and moisture, requiring inert reaction atmospheres and adding operational complexity.
The ideal alternative would retain the high catalytic efficiency of homogeneous systems while offering the operational simplicity of a heterogeneous catalyst—easy separation, recyclability, and low product contamination.
Heterogeneous Palladium Catalysts: The Industrial Workhorse
The most direct approach to solving the recovery issue is to immobilize the palladium on a solid support. This strategy transitions the catalyst into a different phase from the reaction mixture, allowing for simple separation by filtration.
Palladium on Carbon (Pd/C)
Palladium on activated carbon is one of the most established and widely used heterogeneous catalysts. It is commercially available, relatively inexpensive, and robust.
Core Advantages:
-
Facile Separation: Recovery is achieved through simple filtration.
-
Recyclability: The recovered catalyst can often be reused for several cycles, significantly lowering the effective palladium cost.
-
Ligand-Free Operation: Many Pd/C protocols operate efficiently without the need for additional phosphine ligands.
Performance Data: The reactivity of the aryl halide is a critical parameter, with iodides being the most reactive, followed by bromides and then chlorides. This trend is clearly demonstrated in the performance of Pd/C catalysts.
| Pre-catalyst | Aryl Halide (1 mmol) | Olefin (1.2 mmol) | Base | Solvent | Temp (°C) | Time | Yield (%) | Ref. |
| 3% Pd/C | Iodobenzene | Phenylboronic acid | K₂CO₃ | H₂O | 80 | 10 min | 100 | [6] |
| 3% Pd/C | Bromobenzene | Phenylboronic acid | K₂CO₃ | H₂O | 80 | 40 min | 100 | [6] |
| 3% Pd/C | Chlorobenzene | Phenylboronic acid* | K₂CO₃ | H₂O | 80 | 150 min | ~85 | [6] |
| Note: The referenced study used a Suzuki coupling for this specific dataset, but the reactivity trend for the halide is directly applicable and illustrative for the Heck reaction. |
Experimental Protocol: Heck Reaction of 4-Bromoanisole and Acrylic Acid with Pd/C
-
Vessel Preparation: To a screw-capped vial, add 3% Pd/C catalyst (e.g., 10 mg for a 1 mmol scale reaction).
-
Reagent Addition: Add 4-bromoanisole (1 mmol), acrylic acid (1.5 mmol), and a suitable base such as triethylamine (NEt₃, 2.0 mmol).
-
Solvent Addition: Add an appropriate solvent, such as N,N-dimethylformamide (DMF) or water, to a total volume of 5 mL.
-
Reaction: Seal the vial and heat the mixture in an oil bath at 100-120 °C with vigorous stirring for 4-12 hours. Monitor the reaction progress by TLC or GC.
-
Workup and Catalyst Recovery: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite to recover the Pd/C catalyst. Wash the catalyst with the reaction solvent.
-
Product Isolation: The combined filtrate can be subjected to a standard aqueous workup and purification by chromatography or recrystallization.
Causality Behind Experimental Choices:
-
The Base: A base, typically an amine like NEt₃ or an inorganic carbonate, is essential to neutralize the hydrohalic acid (HX) that is formed during the catalytic cycle, preventing catalyst deactivation and driving the reaction forward.[1]
-
The Solvent: High-boiling polar aprotic solvents like DMF or DMAc are often chosen to ensure all reactants remain in solution at the elevated temperatures required for the reaction, particularly for less reactive aryl bromides and chlorides.[7]
Palladium Nanoparticles (PdNPs)
Palladium nanoparticles represent a bridge between homogeneous and heterogeneous catalysis. Their high surface-area-to-volume ratio provides a large number of accessible active sites, mimicking the activity of homogeneous catalysts, while their particulate nature allows for separation.[8]
Core Advantages:
-
High Catalytic Activity: Often achieve higher turnover numbers (TONs) and turnover frequencies (TOFs) than traditional supported catalysts.[9]
-
Tunable Reactivity: The size, shape, and stabilizing shell of the nanoparticles can be tuned to optimize performance.
-
Versatile Supports: Can be immobilized on various materials, including polymers, silica, graphene, or magnetic cores, to tailor their properties and simplify recovery.[2]
Performance Data:
| Pre-catalyst | Aryl Halide | Olefin | Base | Solvent | Temp (°C) | TON | Yield (%) | Ref. |
| Pd(OAc)₂/PPh₃ | Aryl Bromides | Styrene | NEt₃ | Toluene | 110 | ~100 | >95 | (Typical) |
| Palladacycle | Aryl Bromides | n-Butyl Acrylate | Na₂CO₃ | NMP | 130 | >20,000 | >90 | [9] |
| PdNPs (micellar) | Iodobenzene | Styrene | Et₃N | Water | 80 | - | >99 | [8] |
Diagram: Experimental Workflow for Heterogeneous Catalyst Application & Recovery
Caption: Workflow for a Mizoroki-Heck reaction using a recoverable heterogeneous catalyst.
Beyond Palladium: The Promise of Earth-Abundant Metals
The high and volatile cost of palladium provides a strong economic incentive to explore catalysts based on more earth-abundant first-row transition metals, primarily nickel and copper.
Nickel-Catalyzed Heck-Type Reactions
As a group 10 neighbor to palladium, nickel shares many chemical properties and its ability to catalyze Heck-type reactions is an active area of research.[10]
Core Advantages:
-
Cost-Effectiveness: Nickel is significantly cheaper and more abundant than palladium.
-
Unique Reactivity: Nickel catalysts can enable reactions with substrates that are challenging for palladium, such as unactivated alkyl halides.[11][12] They can also offer different regioselectivity compared to palladium systems.[13]
Challenges:
-
Lower Activity: Often require higher catalyst loadings and more forcing conditions.
-
β-Hydride Elimination: This key step can be more difficult for nickel than for palladium, sometimes leading to alternative reaction pathways or catalyst deactivation.[12]
Copper-Catalyzed Heck-Type Reactions
Copper catalysis offers an even lower-cost alternative, though its application in Heck-type reactions is less developed. These reactions often require specific directing groups or proceed through different mechanisms, such as radical pathways.[14][15][16]
Performance Snapshot: Pd vs. Ni vs. Cu
| Pre-catalyst System | Metal Cost | Typical Substrates | Key Features |
| Palladium | High | Aryl/Vinyl Iodides, Bromides, Triflates | High efficiency, broad scope, well-understood.[1] |
| Nickel | Low | Aryl/Vinyl Chlorides, Alkyl Halides | Cost-effective, unique reactivity with challenging substrates.[11] |
| Copper | Very Low | Activated systems, often requires directing groups | Extremely low cost, developing area, alternative mechanisms.[14] |
The Underlying Mechanism: A Unifying Cycle
Despite the diversity of pre-catalysts, the generally accepted mechanism for the Mizoroki-Heck reaction follows a common catalytic cycle, initiated by the reduction of a Pd(II) pre-catalyst to the active Pd(0) species.[4]
Diagram: The Mizoroki-Heck Catalytic Cycle
Caption: The fundamental steps of the palladium-catalyzed Mizoroki-Heck reaction cycle.
The cycle involves:
-
Oxidative Addition: The aryl halide (Ar-X) adds to the active Pd(0) catalyst to form a Pd(II) intermediate.
-
Olefin Coordination & Insertion: The alkene coordinates to the palladium center and then inserts into the Pd-Aryl bond.
-
β-Hydride Elimination: A hydrogen atom on the carbon adjacent to the palladium is eliminated, forming the C=C double bond of the product and a palladium-hydride species.[17]
-
Reductive Elimination: The base removes the hydrohalic acid (HX) from the palladium complex, regenerating the active Pd(0) catalyst.
Conclusion and Future Perspective
The development of alternative pre-catalysts has transformed the Mizoroki-Heck reaction from a powerful academic tool into a robust and scalable industrial process. Heterogeneous systems, particularly Pd/C and advanced PdNPs, offer compelling solutions to the critical issues of catalyst recovery and product purity. For routine applications involving aryl iodides and bromides, these heterogeneous catalysts represent a mature and reliable technology.
Looking forward, the frontiers of research lie with earth-abundant metals. While nickel and copper catalysts do not yet possess the universal applicability of palladium, they offer tantalizing prospects for cost reduction and novel reactivity. As our mechanistic understanding of these systems deepens, we can expect the development of next-generation catalysts that are not only cheaper and more sustainable but may also unlock new synthetic pathways currently inaccessible with palladium. The continuous innovation in this field ensures that the Mizoroki-Heck reaction will remain an indispensable tool for chemists for decades to come.
References
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Heck Reaction - Chemistry LibreTexts. (2023). Retrieved from [Link]
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Heck Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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Al-Amin, M., et al. (2021). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions . Applied Sciences. Retrieved from [Link]
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Li, J., et al. (2021). Ligand-free ultrasmall palladium nanoparticle catalysis for the Mizoroki–Heck reaction in aqueous micelles . New Journal of Chemistry. Retrieved from [Link]
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Total Organic Chemistry. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons . YouTube. Retrieved from [Link]
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O'Brien, L. J., et al. (2019). Palladium-Catalyzed Reductive Heck Coupling of Alkenes . Trends in Chemistry. Retrieved from [Link]
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Heck reaction - Wikipedia. (n.d.). Retrieved from [Link]
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Mbatha, N. E., & Darkwa, J. (2018). The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions . Catalysts. Retrieved from [Link]
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Wang, Z., et al. (2011). Mild and Efficient Nickel-Catalyzed Heck Reactions with Electron-Rich Olefins . Journal of the American Chemical Society. Retrieved from [Link]
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Bhattacharya, S., et al. (2004). Ligand-Free Heck Reaction: Pd(OAc)2 as an Active Catalyst Revisited . The Journal of Organic Chemistry. Retrieved from [Link]
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Maseras, F., & Garcı́a-Mota, M. (2007). Theoretical Study of Alternative Pathways for the Heck Reaction through Dipalladium and “Ligand-Free” Palladium Intermediates . Organometallics. Retrieved from [Link]
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Lin, B.-L., et al. (2004). Comparing Nickel- and Palladium-Catalyzed Heck Reactions . Organometallics. Retrieved from [Link]
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Wang, Q., et al. (2018). Directed Copper-Catalyzed Intermolecular Heck-Type Reaction of Unactivated Olefins and Alkyl Halides . Journal of the American Chemical Society. Retrieved from [Link]
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Wipf, P. (2007). Palladium I I. Basic Principles - Heck Reactions . Wipf Group, University of Pittsburgh. Retrieved from [Link]
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Kumar, R., et al. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins . Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Cui, J., et al. (2024). Directed copper-catalyzed C–H functionalization of unactivated olefins with azodicarbonamide compounds . Organic & Biomolecular Chemistry. Retrieved from [Link]
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Semproni, J. M., & Nova, A. (2021). A tale of two metals: The Mizoroki-Heck reaction as a guide to compare the chemical characters of nickel and palladium in catalysis . ResearchGate. Retrieved from [Link]
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Singh, S., & Singh, K. N. (2023). Nickel-Catalyzed Heck Reaction . Synfacts. Retrieved from [Link]
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Ramirez, T. A., et al. (2012). Copper-Catalyzed Oxidative Heck Reactions between Alkyltrifluoroborates and Vinylarenes . Organic letters. Retrieved from [Link]
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Griffin, J. R., et al. (2015). Nickel-Catalyzed Mizoroki-Heck-Type Reactions of Unactivated Alkyl Bromides . Journal of the American Chemical Society. Retrieved from [Link]
-
Mondal, B., et al. (2023). Ligand-free Pd-catalyzed highly selective arylation of activated and unactivated alkenes via oxidative and reductive heck coupling . RSC Advances. Retrieved from [Link]
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Sharma, G. V. M., et al. (2017). Heck Reaction—State of the Art . Catalysts. Retrieved from [Link]
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Mbatha, N. E., & Darkwa, J. (2018). The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions . ResearchGate. Retrieved from [Link]
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Lindh, J. (2015). Palladium(II)-Catalyzed Heck Reactions . Diva-Portal.org. Retrieved from [Link]
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Diefenbach, A., & Bickelhaupt, F. M. (2001). On C−C Coupling by Carbene-Stabilized Palladium Catalysts: A Density Functional Study of the Heck Reaction . Organometallics. Retrieved from [Link]
-
Hu, J., et al. (2024). Photoinduced Copper-Catalyzed Radical Mizoroki–Heck Reaction with Unactivated Alkyl Iodide . Organic Letters. Retrieved from [Link]
-
Werner, E. W. (2014). The nickel-catalyzed Mizoroki-Heck reaction : high regioselectivity in Olefin migratory insertion and photoredox-enabled indoline formation . DSpace@MIT. Retrieved from [Link]
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A Researcher's Guide to Calculating Turnover Number (TON) for Palladium Catalysts
In the realm of synthetic chemistry, particularly within pharmaceutical and fine chemical development, the efficiency of a catalyst is a paramount concern. Palladium catalysts, celebrated for their versatility in forming carbon-carbon and carbon-heteroatom bonds, are often evaluated by a key performance metric: the Turnover Number (TON). This guide provides a comprehensive overview of how to conceptualize, experimentally determine, and interpret the TON for your palladium catalyst, offering a comparative perspective against other common metrics.
Deconstructing Catalyst Efficiency: What is Turnover Number?
The Turnover Number (TON) represents the maximum number of moles of a substrate that one mole of a catalyst can convert into a product before the catalyst becomes inactive. In essence, it is a measure of the total output of a single catalytic site, providing a clear indication of its stability and overall productivity. A higher TON signifies a more robust and efficient catalyst, capable of facilitating a greater number of chemical transformations.
The International Union of Pure and Applied Chemistry (IUPAC) formally defines TON as the amount of reactant molecules converted per catalytic site for a given reaction time, under specified conditions, when the reaction is complete or the catalyst is deactivated.
The mathematical representation is straightforward:
TON = (moles of substrate converted) / (moles of catalyst)
It is crucial to distinguish TON from a related metric, the Turnover Frequency (TOF). While TON measures the total work a catalyst can do over its entire lifetime, TOF measures the speed or activity of the catalyst at a specific point in time (moles of substrate converted per mole of catalyst per unit of time). A catalyst can have a high TOF (very active) but a low TON (not very stable), or vice versa. For process chemists, a high TON is often the more desirable characteristic, as it implies a longer-lasting and more cost-effective catalytic system.
The Experimental Workflow for Determining TON
Accurately calculating the TON requires a meticulously planned and executed experiment. The following protocol outlines the necessary steps, emphasizing the causality behind each choice to ensure data integrity.
Diagram: Experimental Workflow for TON Calculation
Caption: A stepwise workflow for the experimental determination of Turnover Number (TON).
Step-by-Step Experimental Protocol
Objective: To determine the maximum number of moles of product formed per mole of palladium catalyst.
1. Materials and Reagent Preparation:
- Palladium Catalyst: Accurately weigh the palladium catalyst. The amount used will define the theoretical maximum yield and should be chosen to allow for a measurable conversion without being excessively slow. For high-TON catalysts, this may be in the ppm or low mol % range.
- Substrate & Reagents: Use purified substrates and reagents to avoid introducing impurities that could act as catalyst poisons and prematurely lower the TON. Accurately measure the limiting reagent, as this will be the basis for the "moles of substrate" in your calculation.
- Solvent: Use a dry, degassed solvent suitable for the specific cross-coupling reaction to prevent catalyst deactivation by oxygen or water.
2. Reaction Setup:
- Assemble a reaction vessel (e.g., a Schlenk flask or a jacketed reactor) under an inert atmosphere (e.g., Nitrogen or Argon). This is critical as many palladium catalysts, particularly in their active Pd(0) state, are sensitive to air.
- Add the solvent, substrate, and any other reagents (e.g., base, ligands).
- Initiate stirring to ensure the reaction mixture is homogenous.
- Allow the system to reach the desired reaction temperature before introducing the catalyst.
3. Catalyst Introduction and Reaction Monitoring:
- Introduce the palladium catalyst to the reaction mixture. This marks the start of the reaction (t=0).
- Periodically, take small, accurately measured aliquots from the reaction mixture.
- Quench the reaction in each aliquot immediately (e.g., by cooling and diluting with a suitable solvent) to prevent further conversion.
- Analyze the aliquots using a calibrated analytical technique such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the percentage conversion of the limiting substrate to the desired product.
4. Determination of the Reaction Endpoint:
- Continue monitoring the reaction until one of two conditions is met:
- Full Conversion: The limiting substrate is completely consumed (e.g., >99% conversion).
- Catalyst Deactivation: The reaction stalls, and no further increase in conversion is observed over an extended period, even though the substrate is not fully consumed. This plateau in conversion indicates the end of the catalyst's active life.
- The final, stable conversion percentage is the key data point for the TON calculation.
Calculation in Practice: A Worked Example
Let's consider a hypothetical Suzuki-Miyaura coupling reaction, a cornerstone of palladium catalysis.
-
Reaction: Aryl Bromide + Aryl Boronic Acid → Biaryl Product
-
Limiting Reagent: Aryl Bromide (Molecular Weight: 157.01 g/mol )
-
Catalyst: A palladium-phosphine complex (Molecular Weight: 750 g/mol )
Experimental Data:
| Parameter | Value |
| Mass of Aryl Bromide (Substrate) | 1.57 g |
| Mass of Palladium Catalyst | 0.00375 g |
| Final Reaction Conversion | 95% |
Calculation Steps:
-
Calculate Moles of Substrate (Limiting Reagent):
-
Moles = Mass / Molecular Weight
-
Moles of Aryl Bromide = 1.57 g / 157.01 g/mol = 0.01 mol
-
-
Calculate Moles of Catalyst:
-
Moles = Mass / Molecular Weight
-
Moles of Catalyst = 0.00375 g / 750 g/mol = 0.000005 mol (or 5 µmol)
-
-
Calculate Moles of Substrate Converted:
-
Moles Converted = Initial Moles of Substrate × (% Conversion / 100)
-
Moles Converted = 0.01 mol × (95 / 100) = 0.0095 mol
-
-
Calculate the Turnover Number (TON):
-
TON = Moles of Substrate Converted / Moles of Catalyst
-
TON = 0.0095 mol / 0.000005 mol = 1900
-
Interpretation: In this experiment, one mole of the palladium catalyst was able to convert 1900 moles of the aryl bromide into the biaryl product before becoming inactive.
Comparing Performance Metrics: TON vs. Alternatives
While TON is an invaluable metric, a comprehensive catalyst evaluation often involves comparing it with other indicators.
| Metric | Formula | What It Measures | Best For... |
| Turnover Number (TON) | (moles substrate converted) / (moles catalyst) | Catalyst Lifetime/Stability: The total work a catalyst can perform. | Evaluating catalyst robustness, cost-effectiveness, and suitability for long-duration industrial processes. |
| Turnover Frequency (TOF) | TON / time (s⁻¹ or h⁻¹) | Catalyst Activity/Speed: How fast the catalyst works at a given time. | Comparing the intrinsic activity of different catalysts under identical conditions, especially in academic research. |
| Yield (%) | (actual moles of product / theoretical moles of product) x 100 | Reaction Efficiency: The amount of product obtained from a given amount of reactant. | Assessing the overall success of a specific reaction run. |
| Selectivity (%) | (moles of desired product / moles of all products) x 100 | Product Specificity: The catalyst's ability to produce the desired product over side products. | Optimizing reactions to minimize waste and purification costs. |
Key Insights:
-
A high TON is often the primary goal in process development, as it directly relates to the catalyst loading required and, therefore, the cost.
-
TOF is crucial during the initial screening of catalysts, where identifying the most active species is the priority.
-
TON and TOF are not IUPAC-sanctioned terms, but they are widely used in the catalysis community. It is important to clearly define the conditions under which they were measured.
Trustworthiness and Self-Validation in Your Protocol
To ensure your TON calculation is robust and trustworthy, incorporate these self-validating checks into your workflow:
-
Mass Balance Closure: Ensure that the initial moles of the limiting reagent are accounted for at the end of the reaction (converted product + remaining starting material). A significant deviation may indicate substrate degradation or the formation of untracked side products.
-
Calibration of Analytical Methods: Always use a calibrated internal standard for GC, HPLC, or NMR analysis to ensure the accuracy of your conversion measurements.
-
Confirmation of Catalyst Deactivation: When a reaction stalls, consider a catalyst reactivation or addition experiment. If adding fresh catalyst restarts the reaction, it confirms the original catalyst was indeed deactivated.
-
Reproducibility: Repeat the experiment under identical conditions to ensure the calculated TON is reproducible and not an artifact of a single run.
By embedding these principles of scientific integrity into your experimental design, you can be confident in the authority and accuracy of your catalyst performance data.
References
A Researcher's Guide to Benchmarking Palladium Catalysts for Selective C-H Activation
For researchers, scientists, and professionals in drug development, the selective functionalization of carbon-hydrogen (C-H) bonds is a transformative strategy in molecular synthesis. This approach offers a more atom-economical and efficient alternative to traditional cross-coupling reactions, which often require pre-functionalized starting materials.[1][2] Palladium catalysts have emerged as a cornerstone in this field, demonstrating remarkable versatility and functional group tolerance.[2][3] This guide provides an in-depth comparison of various palladium catalyst systems for selective C-H activation, supported by experimental data and protocols to aid in catalyst selection and optimization.
The Critical Role of Palladium Catalysts in Modern Synthesis
The direct conversion of inert C-H bonds into new carbon-carbon (C-C) and carbon-heteroatom bonds streamlines synthetic routes to complex molecules, a critical aspect of pharmaceutical and agrochemical research.[2][4] Palladium catalysts are particularly adept at this transformation due to several key features:
-
Compatibility with a wide range of directing groups: These groups position the catalyst in proximity to the target C-H bond, ensuring high regioselectivity.[2]
-
Versatility in bond formation: Palladium catalysts can facilitate the formation of C-C, C-N, C-O, and other bonds.
-
Functional group tolerance: Many palladium-catalyzed C-H activation reactions proceed under mild conditions, preserving sensitive functional groups within the substrate.[5]
-
Multiple mechanistic pathways: Palladium catalysts can operate through various catalytic cycles, primarily the Pd(II)/Pd(0) and Pd(II)/Pd(IV) cycles, allowing for a broad scope of transformations.[6]
This guide will focus on a widely recognized benchmark reaction: the ortho-arylation of 2-phenylpyridine. This reaction serves as an excellent platform for comparing the efficacy of different palladium catalyst systems due to its well-defined directing group and the common occurrence of the biaryl motif in pharmaceuticals and functional materials.[1][4]
Evolution of Palladium Catalysts: A Generational Comparison
The development of palladium catalysts for C-H activation has progressed through several stages, each offering improvements in activity, stability, and ease of use. We will compare representatives from three key generations:
-
First Generation - Simple Palladium Salts: Palladium(II) acetate (Pd(OAc)₂) is a common and inexpensive starting point. Its catalytic activity is often realized in situ through coordination with ligands.
-
Second Generation - Palladacycle Precatalysts: Herrmann's catalyst, a palladacycle, is a more defined and often more active precatalyst than simple salts.
-
Third Generation - Advanced Precatalysts: Buchwald's G3 precatalysts are highly active, air- and moisture-stable, and designed for the reliable formation of the active catalytic species.[7]
The following table provides a comparative overview of these catalyst systems for the ortho-arylation of 2-phenylpyridine with 4-iodotoluene, a model reaction for this guide.
| Catalyst System | Catalyst Loading (mol%) | Ligand/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Turnover Number (TON) | Reference |
| Pd(OAc)₂ | 5 | PPh₃ | Toluene | 110 | 24 | 75 | 15 | [5] |
| Pd(OAc)₂ | 2 | PCy₃ | Dioxane | 120 | 12 | 85 | 42.5 | This guide (hypothetical data based on literature trends) |
| Herrmann's Catalyst | 1 | None | DMA | 130 | 8 | 92 | 92 | This guide (hypothetical data based on literature trends) |
| Buchwald G3 XPhos | 0.5 | None | t-BuOH | 100 | 4 | 98 | 196 | [7] |
Note: The data presented for Pd(OAc)₂ with PCy₃ and Herrmann's Catalyst are representative examples based on trends observed in the literature and are intended for comparative purposes. The performance of Pd(OAc)₂ can be highly dependent on the choice of ligand and reaction conditions. Buchwald G3 precatalysts generally exhibit superior performance in terms of catalyst loading, reaction time, and yield.
The Power of Ligands: Fine-Tuning Reactivity and Selectivity
The ligand plays a crucial role in modulating the properties of the palladium center, influencing catalyst stability, activity, and selectivity.[8] Two major classes of ligands are commonly employed in palladium-catalyzed C-H activation:
-
Phosphine Ligands: These are electron-rich ligands that can stabilize the palladium center and promote key steps in the catalytic cycle. The steric and electronic properties of the phosphine can be tuned to optimize the reaction outcome. For instance, bulky, electron-rich phosphines like tricyclohexylphosphine (PCy₃) can enhance the rate of reductive elimination.
-
Mono-N-Protected Amino Acid (MPAA) Ligands: Introduced by Yu and coworkers, MPAA ligands have been shown to significantly accelerate a variety of C-H functionalization reactions.[8][9] These ligands are thought to participate directly in the C-H activation step, acting as a proton shuttle.[8]
The choice of ligand is often critical for achieving high yields and selectivity, and screening a variety of ligands is a common practice in reaction optimization.
Mechanistic Insights: Understanding the Catalytic Cycles
A fundamental understanding of the reaction mechanism is essential for rational catalyst design and troubleshooting. The ortho-arylation of 2-phenylpyridine can proceed through different catalytic cycles depending on the specific conditions.
The Pd(II)/Pd(IV) Catalytic Cycle
A commonly proposed mechanism for the arylation of 2-phenylpyridine with aryl halides involves a Pd(II)/Pd(IV) cycle.
Caption: Proposed Pd(II)/Pd(IV) catalytic cycle for the ortho-arylation of 2-phenylpyridine.
In this cycle, the Pd(II) precatalyst undergoes a directed C-H activation to form a cyclopalladated intermediate (A).[5] This intermediate then reacts with the aryl halide via oxidative addition to form a Pd(IV) species (B).[2] Subsequent reductive elimination from the Pd(IV) intermediate forms the C-C bond of the product and regenerates a Pd(II) species, which can re-enter the catalytic cycle.
Experimental Protocols: A Guide to Benchmarking
To ensure the reliability and reproducibility of your results, it is crucial to follow a well-defined experimental protocol. The following is a general procedure for the palladium-catalyzed ortho-arylation of 2-phenylpyridine with 4-iodotoluene, which can be adapted to benchmark different catalyst systems.
General Procedure for Palladium-Catalyzed Ortho-Arylation of 2-Phenylpyridine
Caption: A generalized workflow for the palladium-catalyzed ortho-arylation of 2-phenylpyridine.
Materials:
-
2-Phenylpyridine
-
4-Iodotoluene
-
Palladium catalyst (e.g., Pd(OAc)₂, Herrmann's Catalyst, Buchwald G3 Precatalyst)
-
Ligand (if required, e.g., PPh₃, PCy₃, MPAA ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane, t-BuOH)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To an oven-dried reaction tube, add 2-phenylpyridine (1.0 mmol), 4-iodotoluene (1.2 mmol), and the base (2.0 mmol).
-
Add the palladium catalyst (0.005 - 0.05 mmol, depending on the catalyst) and, if necessary, the ligand (in a 1:1 or 1:2 ratio to palladium).
-
Add the anhydrous solvent (5 mL).
-
Seal the tube with a septum and purge with an inert gas for 10-15 minutes.
-
Place the reaction tube in a preheated oil bath at the desired temperature and stir vigorously.
-
Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Self-Validation: The success of this protocol can be validated by obtaining a clean product with a high isolated yield. The identity and purity of the product should be confirmed by NMR spectroscopy and mass spectrometry. Consistent results across multiple runs will demonstrate the trustworthiness of the procedure.
Conclusion and Future Outlook
The field of palladium-catalyzed C-H activation continues to evolve rapidly, with the development of new catalysts and ligands that offer improved performance and broader substrate scope. This guide has provided a framework for benchmarking different generations of palladium catalysts using the ortho-arylation of 2-phenylpyridine as a model reaction. By understanding the key parameters that influence catalyst performance and by employing robust experimental protocols, researchers can effectively select and optimize catalyst systems for their specific synthetic challenges. The continued development of more active, selective, and sustainable palladium catalysts will undoubtedly play a pivotal role in the future of drug discovery and materials science.
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Daugulis, O.; Do, H.-Q.; Shabashov, D. Palladium- and Copper-Catalyzed Arylation of C–H Bonds. Acc. Chem. Res.2009 , 42 (8), 1074–1086. [Link]
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Lyons, T. W.; Sanford, M. S. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chem. Rev.2010 , 110 (2), 1147–1169. [Link]
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Sambasivan, R.; Kumar, A. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Adv.2023 , 13, 18659-18685. [Link]
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He, J.; Wasa, M.; Chan, K. S. L.; Shao, Q.; Yu, J.-Q. Palladium-Catalyzed C–H Arylation of Phenylacetic Acids with Aryl Halides. Org. Lett.2009 , 11 (18), 4124–4127. [Link]
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Chen, X.; Engle, K. M.; Wang, D.-H.; Yu, J.-Q. Palladium(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. Angew. Chem. Int. Ed.2009 , 48 (28), 5094–5115. [Link]
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Herrmann, W. A.; Brossmer, C.; Reisinger, C.-P.; Riermeier, T. H.; Öfele, K.; Beller, M. Palladacycles: Efficient New Catalysts for C-C-Coupling Reactions. Chem. Eur. J.1997 , 3 (8), 1357-1364. [Link]
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Bruno, N. C.; Tudge, M. T.; Buchwald, S. L. Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. Chem. Sci.2013 , 4, 916-920. [Link]
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Gair, J. J.; Haines, B. E.; Filatov, A. S.; Musaev, D. G.; Lewis, J. C. Mono-N-protected amino acid ligands stabilize dimeric palladium(ii) complexes of importance to C–H functionalization. Chem. Sci.2017 , 8, 6037-6045. [Link]
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Johnson Matthey. Buchwald precatalysts G2 and G3. [Link]
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Fernández-Moyano, S.; Salamanca, V.; Albéniz, A. C. Palladium mono-N-protected amino acid complexes: experimental validation of the ligand cooperation model in C–H activation. Dalton Trans.2023 , 52, 8431-8441. [Link]
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Kinzel, T.; Zhang, Y.; Buchwald, S. L. A New Palladium Precatalyst for C-C and C-N Cross-Coupling Reactions. J. Am. Chem. Soc.2010 , 132 (40), 14073–14075. [Link]
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Brasche, G.; García-Fortanet, J.; Buchwald, S. L. Twofold C−H Functionalization: Palladium-Catalyzed Ortho Arylation of Anilides. Org. Lett.2008 , 10 (11), 2207–2210. [Link]
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Alberico, D.; Scott, M. E.; Lautens, M. Aryl−Aryl Bond Formation by Transition-Metal-Catalyzed Direct Arylation. Chem. Rev.2007 , 107 (1), 174–238. [Link]
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Ackermann, L. Carboxylate-Assisted Transition-Metal-Catalyzed C−H Bond Functionalizations: Mechanism and Scope. Chem. Rev.2011 , 111 (3), 1315–1345. [Link]
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Zhang, X.; Wang, X.; Ji, X.; Shao, C.; Zhang, Y. Palladium-catalyzed C–H alkylation of 2-phenylpyridines with alkyl iodides. Org. Biomol. Chem.2017 , 15, 5647-5651. [Link]
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Gair, J. J.; Lewis, J. C. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Acc. Chem. Res.2015 , 48 (7), 2017–2027. [Link]
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A Senior Application Scientist's Guide to Kinetic Studies of Palladium-Catalyzed Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Yield – Why Reaction Kinetics Matter
In the realm of synthetic chemistry, particularly within pharmaceutical and materials science, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of complex molecular architectures. The Nobel Prize-winning Heck, Suzuki, and Negishi reactions, along with the Buchwald-Hartwig amination, have revolutionized the way we form carbon-carbon and carbon-heteroatom bonds.[1] However, achieving a high yield is only one part of the story. A deep understanding of the reaction's kinetics—its rate, dependencies on various components, and the factors that influence them—is paramount for process optimization, scalability, and ensuring the robustness of a synthetic route.[2]
This guide provides a comparative analysis of the primary methodologies for conducting kinetic studies of palladium-catalyzed coupling reactions. As a senior application scientist, my focus is not just on the "how" but also the "why." We will delve into the causality behind experimental choices, the inherent self-validating nature of a well-designed kinetic experiment, and the interpretation of the data to elucidate reaction mechanisms.
The Heart of the Matter: The Palladium Catalytic Cycle
A foundational understanding of the generalized palladium-catalyzed cross-coupling cycle is essential before embarking on any kinetic study. The cycle typically involves three key steps: oxidative addition, transmetalation (for reactions like Suzuki and Buchwald-Hartwig) or migratory insertion (for the Heck reaction), and reductive elimination.
Figure 1: A generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.
The rate of the overall reaction is dictated by the slowest step in this cycle, known as the rate-determining step (RDS). A primary goal of kinetic analysis is to identify the RDS and understand how the concentrations of reactants, catalyst, ligands, and base influence its rate.
Choosing Your Weapon: A Comparative Guide to Kinetic Monitoring Techniques
The selection of an appropriate analytical technique to monitor the reaction progress is the first critical decision in designing a kinetic study. The ideal technique is non-invasive, provides real-time data, and is sensitive enough to accurately quantify changes in concentration.
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| In-situ NMR Spectroscopy | Monitors changes in the concentration of reactants and products by integrating characteristic NMR signals over time. | Provides rich structural information, allowing for the identification of intermediates and byproducts.[3] | Requires a homogeneous reaction mixture and a dedicated NMR spectrometer. Can be slow for fast reactions. | Reactions with distinct, well-resolved signals for starting materials and products. |
| In-situ IR Spectroscopy | Tracks the change in absorbance of specific vibrational bands corresponding to reactants or products. | Applicable to a wide range of reactions, including heterogeneous mixtures. Fast data acquisition.[4] | Spectral overlap can be a challenge. Requires careful calibration for accurate quantification. | Reactions involving functional groups with strong, unique IR absorbances (e.g., C=O, C-N). |
| Gas Chromatography (GC) | Separates and quantifies volatile components of the reaction mixture at discrete time points. | High sensitivity and accuracy. Well-established and widely available. | Requires sampling and quenching of the reaction, which can introduce errors. Not suitable for non-volatile compounds. | Heck and Suzuki reactions where reactants and products are volatile and thermally stable. |
| Reaction Calorimetry | Measures the heat flow of the reaction, which is directly proportional to the reaction rate. | Provides a continuous, real-time measure of the overall reaction rate. Excellent for process safety and scale-up studies. | Does not provide structural information on individual species. Requires specialized equipment. | Screening catalysts and reaction conditions; studying the overall reaction profile. |
| Mass Spectrometry | Real-time monitoring of reactant and product concentrations in the gas phase or via direct injection. | High sensitivity and specificity. Can identify intermediates and byproducts. | Can be complex to set up and calibrate for quantitative analysis. | Mechanistic studies where the identification of low-concentration intermediates is crucial. |
Causality in Technique Selection: The choice of technique is dictated by the specific reaction and the information sought. For a reaction with a chromophore, UV-Vis spectroscopy might be a simple and effective choice. If the identification of transient intermediates is the primary goal, mass spectrometry or low-temperature NMR might be more appropriate. For industrial process development, reaction calorimetry provides invaluable data on heat flow and reaction exotherms.
Experimental Protocols: A Self-Validating System
A robust kinetic study relies on meticulously planned and executed experiments. The protocols provided below are designed to be self-validating, meaning they incorporate controls and checks to ensure the reliability of the data.
Protocol 1: Kinetic Analysis of a Suzuki-Miyaura Coupling using In-situ ¹H NMR
This protocol is designed to determine the reaction orders of the aryl halide and boronic acid.
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Anhydrous, deuterated solvent (e.g., Toluene-d₈)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
J. Young NMR tube
Procedure:
-
Stock Solution Preparation: Prepare stock solutions of the aryl halide, phenylboronic acid, and internal standard in the deuterated solvent. This allows for precise and reproducible variation of reactant concentrations.
-
Reaction Setup: In a glovebox, add the palladium catalyst and base to the J. Young NMR tube.
-
Initiation and Monitoring: Inject the stock solutions of the aryl halide, phenylboronic acid, and internal standard into the NMR tube. Seal the tube, and quickly transfer it to the pre-heated NMR spectrometer.
-
Data Acquisition: Acquire a series of ¹H NMR spectra at regular time intervals.[3] The disappearance of the aryl halide signal and the appearance of the biaryl product signal are monitored relative to the constant signal of the internal standard.
-
Data Analysis: Integrate the relevant peaks in each spectrum. Plot the concentration of the limiting reagent versus time to obtain the reaction progress curve. The initial rate can be determined from the initial slope of this curve.
-
Varying Concentrations: Repeat the experiment with different initial concentrations of the aryl halide and phenylboronic acid, keeping other parameters constant, to determine the reaction order with respect to each reactant.
Self-Validation: The use of an internal standard corrects for any variations in spectrometer performance. The consistency of the rate constants calculated from experiments with different starting concentrations validates the determined rate law.
Figure 2: Workflow for NMR-based kinetic analysis.
Protocol 2: Kinetic Analysis of a Heck Reaction using In-situ IR Spectroscopy
This protocol is suitable for determining the rate of a Heck reaction by monitoring the consumption of a carbonyl-containing alkene.
Materials:
-
Aryl iodide (e.g., iodobenzene)
-
Alkene (e.g., n-butyl acrylate)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., PPh₃)
-
Base (e.g., Et₃N)
-
Anhydrous solvent (e.g., Toluene)
-
ReactIR probe
Procedure:
-
Calibration: Create a calibration curve by measuring the absorbance of the C=O stretch of n-butyl acrylate at known concentrations in the reaction solvent.
-
Reaction Setup: In a reaction vessel equipped with a magnetic stirrer, condenser, and the ReactIR probe, charge the palladium catalyst, ligand, and solvent.
-
Initiation and Monitoring: Add the aryl iodide, base, and n-butyl acrylate to the vessel and begin heating to the desired temperature.
-
Data Acquisition: Collect IR spectra at regular intervals. The decrease in the absorbance of the C=O band of n-butyl acrylate is monitored.
-
Data Analysis: Use the calibration curve to convert the absorbance data to concentration data. Plot concentration versus time to obtain the reaction profile and determine the rate.
Self-Validation: The stability of the baseline before reaction initiation and after completion confirms the absence of instrumental drift. The fit of the data to a plausible kinetic model provides further validation.
Data Analysis and Interpretation: From Raw Data to Mechanistic Insight
The raw data from a kinetic experiment is a series of concentration versus time points. The goal of data analysis is to extract meaningful kinetic parameters, such as reaction orders and rate constants.
Reaction Progress Kinetic Analysis (RPKA): A powerful method for analyzing kinetic data is Reaction Progress Kinetic Analysis (RPKA). Unlike traditional initial rate studies, RPKA utilizes the entire reaction profile to determine the rate law. This is particularly useful for complex catalytic reactions where the mechanism may change over the course of the reaction.[2]
Troubleshooting Common Kinetic Pitfalls:
-
Poor Reproducibility: This often stems from inconsistencies in catalyst activation, impurities in reagents or solvents, or insufficient mixing.[5] Careful attention to experimental setup and the use of high-purity materials are crucial.
-
Induction Periods: An initial period of low or no reactivity can indicate a slow catalyst activation step.[2] This can be investigated by pre-forming the active catalyst before adding the substrates.
-
Catalyst Deactivation: A decrease in reaction rate over time that is faster than predicted by substrate consumption may indicate catalyst deactivation. This can be confirmed by "same excess" experiments in RPKA.
-
Non-linear Rate Dependencies: Complex kinetic profiles can arise from changes in the catalyst's resting state, product inhibition, or a change in the rate-determining step.
Figure 3: A decision tree for troubleshooting common issues in kinetic studies.
Conclusion: Kinetics as a Predictive Tool
The kinetic study of palladium-catalyzed coupling reactions is not merely an academic exercise. It is a powerful predictive tool that enables chemists to optimize reaction conditions, anticipate challenges in scale-up, and design more efficient and robust catalytic systems. By carefully selecting the appropriate monitoring technique, executing well-designed experiments, and rigorously analyzing the data, researchers can gain a deeper understanding of the intricate dance of molecules that underpins these transformative reactions. This knowledge is not just power; it is the key to unlocking the full potential of palladium catalysis in the synthesis of the molecules that shape our world.
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Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]
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Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. [Link]
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Singleton, D. A. (1995). High-Precision Determination of Isotope Effects by the NMR Method. Journal of the American Chemical Society, 117(37), 9357-9358. [Link]
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Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Palladium-Catalysed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177-2250. [Link]
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Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]
-
Amatore, C., & Jutand, A. (2000). Role of dba in the Reactivity of Palladium(0) Complexes Generated in Situ from Mixtures of Pd(dba)2 and Bidentate Phosphine Ligands. Organometallics, 19(16), 3047-3050. [Link]
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The Nobel Prize in Chemistry 2010. NobelPrize.org. [Link]
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McIndoe, J. S., & Lindfors, H. (2010). Mass spectrometry of organometallic compounds and catalytic reactions. Dalton Transactions, 39(2), 387-396. [Link]
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Espinet, P., & Echavarren, A. M. (2004). The Heck Reaction. In Modern Organonickel Chemistry (pp. 257-313). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]
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Blackmond, D. G. (2005). Reaction Progress Kinetic Analysis: A Powerful Methodology for Mechanistic Studies of Complex Catalytic Reactions. Angewandte Chemie International Edition, 44(28), 4302-4320. [Link]
-
Hein, J. E., & Blackmond, D. G. (2012). In Situ Infrared Spectroscopy as a Mechanistic Tool in Asymmetric Catalysis. Accounts of Chemical Research, 45(12), 2045-2054. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Fors, B. P., & Buchwald, S. L. (2010). A General Method for the Palladium-Catalyzed Vinylation of Aryl Halides. Journal of the American Chemical Society, 132(43), 15232-15234. [Link]
-
Fantoni, T., Palladino, C., Grigolato, R., Muzzi, B., Ferrazzano, L., Tolomelli, A., & Cabri, W. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
Hartwig, J. F. (1998). Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism. Angewandte Chemie International Edition, 37(15), 2046-2067. [Link]
-
de Vries, J. G. (2001). The Heck reaction. In Handbook of Organopalladium Chemistry for Organic Synthesis (Vol. 1, pp. 1271-1293). John Wiley & Sons, Inc. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
-
Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805-818. [Link]
-
Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133-173. [Link]
-
Sigma-Aldrich. (n.d.). Troubleshooting and optimization. In Cross-Coupling Reactions: A Practical Guide. [Link]
-
Jutand, A. (2007). Contribution of electrochemistry to the mechanistic study of palladium-catalyzed cross-coupling reactions. Chemical Reviews, 107(1), 300-323. [Link]
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A Comparative Guide to Homogeneous and Heterogeneous Palladium Catalysis in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the choice between homogeneous and heterogeneous catalysis is a critical decision that impacts reaction efficiency, product purity, and process scalability. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are cornerstone methodologies in modern organic synthesis. This guide provides an in-depth, objective comparison of homogeneous and heterogeneous palladium catalysis, supported by experimental data and field-proven insights to inform your selection process.
Core Principles: A Tale of Two Phases
At its heart, the distinction between homogeneous and heterogeneous catalysis lies in the phase of the catalyst relative to the reactants and products.
Homogeneous palladium catalysis involves a palladium complex, typically coordinated with ligands like phosphines, that is soluble in the reaction medium. This ensures that the catalytic species is intimately mixed with the reactants at a molecular level, leading to high activity and selectivity.
Heterogeneous palladium catalysis , in contrast, utilizes a solid-supported palladium catalyst, where palladium nanoparticles or complexes are immobilized on an insoluble support material such as activated carbon, silica, or polymers. The reaction occurs at the interface between the solid catalyst and the liquid or gaseous phase containing the reactants.
The fundamental choice between these two approaches hinges on a trade-off between the intrinsic activity and selectivity of homogeneous catalysts and the practical advantages of easy separation and recyclability offered by heterogeneous systems.
Performance Metrics: A Quantitative Comparison
The performance of a catalyst is not merely a qualitative assessment but is quantified by several key metrics. Here, we compare typical performance characteristics of homogeneous and heterogeneous palladium catalysts in the context of the widely used Suzuki-Miyaura cross-coupling reaction.
| Performance Metric | Homogeneous Catalysis (e.g., Pd(PPh₃)₄) | Heterogeneous Catalysis (e.g., Pd/C) | Causality and Field Insights |
| Activity (TON/TOF) | Typically very high TONs and TOFs.[1][2] | Generally lower TONs and TOFs. | Homogeneous catalysts have all palladium atoms accessible to reactants, maximizing efficiency. Heterogeneous catalysts can be limited by mass transfer, where reactants must diffuse to the catalyst surface. |
| Selectivity | High, tunable by ligand design. | Can be lower, with potential for side reactions on the support surface. | The well-defined coordination sphere of homogeneous catalysts provides excellent control over the reaction pathway. |
| Catalyst Loading | Often effective at very low mol % (down to ppm levels).[3] | Typically requires higher catalyst loading to achieve comparable reaction rates. | The high intrinsic activity of soluble palladium complexes allows for minimal catalyst usage. |
| Reaction Conditions | Often milder (e.g., lower temperatures). | May require more forcing conditions (higher temperatures) to overcome mass transfer limitations.[4] | The high activation energy associated with diffusion to and from the catalyst surface in heterogeneous systems often necessitates more energy input. |
| Catalyst Recovery | Difficult and often incomplete; requires techniques like chromatography. | Simple filtration or centrifugation.[5] | The solid nature of the catalyst allows for straightforward physical separation from the reaction mixture. |
| Recyclability | Generally not recyclable. | Often recyclable for multiple runs. | The ability to easily recover the catalyst is a primary advantage of heterogeneous systems, reducing overall process cost. |
| Product Contamination | High risk of palladium contamination in the final product. | Lower risk, but leaching of palladium species can still occur.[6] | The soluble nature of homogeneous catalysts makes their complete removal challenging, a critical consideration in pharmaceutical applications. |
The Achilles' Heel of Heterogeneous Catalysis: Palladium Leaching
A critical consideration when employing heterogeneous palladium catalysts is the phenomenon of palladium leaching . It is now widely accepted that for many cross-coupling reactions, the solid heterogeneous catalyst can act as a reservoir for soluble, catalytically active palladium species that leach into the reaction medium.[7] These leached species then participate in a homogeneous catalytic cycle.
Two primary mechanisms for palladium leaching from supported metallic palladium have been identified:
-
Oxidative Leaching : The aryl halide can oxidatively add to the surface of the palladium nanoparticle, leading to the formation of a soluble organopalladium(II) species.[8]
-
Amine/Base-Induced Leaching : In the presence of amine bases, soluble palladium complexes can be formed, which then act as the homogeneous catalyst.[8]
The extent of leaching is a critical factor in determining the true nature of the catalysis and has significant implications for catalyst reusability and product purity. After the reaction, these soluble palladium species may re-deposit onto the support, but often in a less active form, leading to a gradual decrease in catalyst performance over multiple cycles.
Experimental Protocols and Methodologies
To provide a practical context for this comparison, the following sections detail standardized protocols for a Suzuki-Miyaura cross-coupling reaction using both a homogeneous and a heterogeneous catalyst, as well as a method for quantifying palladium leaching.
Homogeneous Suzuki-Miyaura Coupling Protocol
This protocol describes a typical Suzuki-Miyaura reaction using Tetrakis(triphenylphosphine)palladium(0) as the catalyst.
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Base: Potassium carbonate (K₂CO₃)
-
Solvent: 1,4-Dioxane and Water (4:1 mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.02 mmol, 2 mol%).
-
Add the degassed solvent mixture (10 mL of 4:1 dioxane/water).
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Heterogeneous Suzuki-Miyaura Coupling and Catalyst Recycling Protocol
This protocol outlines a Suzuki-Miyaura reaction using palladium on activated carbon (Pd/C) and includes steps for catalyst recovery and reuse.
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst: 10% Palladium on Carbon (Pd/C)
-
Base: Potassium carbonate (K₂CO₃)
-
Solvent: Ethanol and Water (1:1 mixture)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and 10% Pd/C (0.05 mmol Pd, 5 mol%).
-
Add the solvent mixture (10 mL of 1:1 ethanol/water).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 6-8 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Catalyst Recovery: Filter the hot reaction mixture through a pad of Celite® to separate the solid Pd/C catalyst. Wash the catalyst with hot ethanol (3 x 10 mL) and then water (2 x 10 mL).
-
Product Isolation: Combine the filtrate and washings, and remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Purify as needed.
-
Catalyst Recycling: The recovered Pd/C can be dried in a vacuum oven and used directly in a subsequent reaction cycle under the same conditions.
Protocol for Determining Palladium Leaching
This protocol describes a method to quantify the amount of palladium that has leached from a heterogeneous catalyst into the reaction solution using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
Procedure:
-
Hot Filtration Test: During the heterogeneous reaction (at approximately 50% conversion, as determined by a preliminary time-course study), carefully and quickly filter the hot reaction mixture to remove the solid catalyst.[9]
-
Allow the filtrate to continue stirring at the reaction temperature and monitor for any further product formation. An increase in product concentration indicates that catalytically active palladium species are present in the solution.
-
Sample Preparation for ICP-MS: a. Take a precise volume of the filtrate (e.g., 1.0 mL) and dilute it with an appropriate solvent to a known final volume. The dilution factor will depend on the expected concentration of leached palladium and the sensitivity of the ICP-MS instrument. b. For aqueous solutions, dilution with deionized water may be sufficient. For organic solutions, digestion with strong acids (e.g., aqua regia) in a microwave digester is often necessary to break down the organic matrix and solubilize the palladium.[6][10]
-
ICP-MS Analysis: a. Prepare a series of palladium standards of known concentrations to generate a calibration curve. b. Analyze the prepared sample using ICP-MS to determine the concentration of palladium.[11] c. Calculate the total amount of leached palladium in the original reaction mixture based on the measured concentration and the total volume of the filtrate. Express this as a percentage of the initial palladium loading.
Mechanistic Insights and Visualizations
Understanding the catalytic cycles is fundamental to rational catalyst design and reaction optimization.
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a series of well-defined steps involving Pd(0) and Pd(II) intermediates.[12][13]
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The Heck Reaction Catalytic Cycle
The Heck reaction follows a similar Pd(0)/Pd(II) cycle but involves the coupling of an aryl or vinyl halide with an alkene.[11][14][15]
Caption: The catalytic cycle for the Mizoroki-Heck reaction.
Conclusion and Future Outlook
The choice between homogeneous and heterogeneous palladium catalysis is not a matter of one being definitively superior to the other, but rather a decision based on the specific requirements of the application.
-
For discovery chemistry and the synthesis of complex molecules on a small scale , where high activity, selectivity, and broad substrate scope are paramount, homogeneous catalysis often remains the preferred choice. The ability to fine-tune the catalyst's properties through ligand modification is a significant advantage.
-
For large-scale industrial processes and green chemistry applications , where catalyst cost, reusability, and minimizing metal contamination in the final product are critical drivers, heterogeneous catalysis presents a compelling proposition.
The future of palladium catalysis likely lies in the convergence of these two domains. The development of "homogeneous-like" heterogeneous catalysts, such as single-atom catalysts or precisely defined supported molecular catalysts, aims to combine the high activity and selectivity of homogeneous systems with the practical benefits of heterogeneous catalysts. As our understanding of catalyst dynamics, including leaching and re-deposition phenomena, deepens, so too will our ability to design more robust, efficient, and sustainable catalytic processes.
References
- Littke, A. F., & Fu, G. C. (2001). A Versatile Catalyst for Heck Reactions of Aryl Chlorides and Aryl Bromides under Mild Conditions. Journal of the American Chemical Society, 123(29), 6989–7000.
- Chemistry LibreTexts. (2023). Heck Reaction.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- ResearchGate. (2015).
- Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173.
- Nature. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction.
- Heidari, B., & et al. (2016). Fe3O4@SiO2/isoniazide/Pd mediated Suzuki cross-coupling reaction. Tetrahedron Letters, 57(15), 1649-1653.
- An Efficient Leaching of Palladium from Spent Catalysts through Oxid
- Investigation of Pd Leaching from Supported Pd Catalysts during the Heck Reaction. (2005). The Journal of Physical Chemistry B.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Laser ablation-ICP-MS for determination of leached platinum group elements. (n.d.).
- Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. (n.d.). ChemSusChem.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
- The catalytic cycle of the Heck reaction. (n.d.).
- Leaching of palladium species from Pd nanoparticles in cross-coupling reactions. (2008). PubMed.
- ACS Catalysis. (2019). Activity-Based Screening of Homogeneous Catalysts through the Rapid Assessment of Theoretically Derived Turnover Frequencies.
- Alfa Chemistry. (n.d.). Heck Reaction.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). Organic Process Research & Development.
- Direct Observation of Palladium Leaching from Pd/C by a Simple Method. (2023). ACS Omega.
- Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. (2017). MDPI.
- A Practical Recycle of a Ligand-Free Palladium Catalyst for Heck Reactions. (n.d.).
- Method for measuring palladium content in palladium carbon catalyzer by microwave clearing ICP method. (n.d.).
- Method development for determination of trace amounts of palladium in environmental water samples by ICP-MS/MS. (2020). PubMed.
- High-Throughput Experimentation: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. (2014).
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
Sources
- 1. Heck Reaction [organic-chemistry.org]
- 2. chem.pku.edu.cn [chem.pku.edu.cn]
- 3. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. mdpi.com [mdpi.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Heck reaction - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Yoneda Labs [yonedalabs.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. alfa-chemistry.com [alfa-chemistry.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
